3-bromo-1H-indole-2-carbaldehyde

Catalog No.
S2931027
CAS No.
906440-21-9
M.F
C9H6BrNO
M. Wt
224.057
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-1H-indole-2-carbaldehyde

CAS Number

906440-21-9

Product Name

3-bromo-1H-indole-2-carbaldehyde

IUPAC Name

3-bromo-1H-indole-2-carbaldehyde

Molecular Formula

C9H6BrNO

Molecular Weight

224.057

InChI

InChI=1S/C9H6BrNO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H

InChI Key

BJYNPOMFNPNCHZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(N2)C=O)Br

solubility

not available

what is 3-bromo-1H-indole-2-carbaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical Identifier

The table below summarizes the fundamental chemical information for 3-Bromo-1H-indole-2-carbaldehyde.

Property Description
Systematic Name This compound [1]
Molecular Formula C₉H₆BrNO [1]
Average Mass 224.057 Da [1]
Monoisotopic Mass 222.963276 Da [1]
CAS Registry Number 906440-21-9 [1]
ChemSpider ID 319759 [1]

Primary Role and Synthetic Application

The primary value of this compound lies in its role as a key synthetic building block. Its molecular structure contains two highly functionalizable sites:

  • The aldehyde group (-CHO) at the 2-position is susceptible to nucleophilic attack and can undergo various condensation reactions.
  • The bromine atom at the 3-position can participate in metal-catalyzed cross-coupling reactions.

This combination allows chemists to use this molecule as a starting point for constructing more complex nitrogen-containing heterocycles. One documented application is its use in the synthesis of specialized allenic carbamates, which are precursors to biologically relevant heterocycles like 1,3-oxazin-2-ones [2].

Detailed Experimental Protocol

The following diagram illustrates a documented synthetic workflow where this compound is used to create a key intermediate for heterocycle synthesis [2].

A This compound C Reaction with Boc₂O (Di-tert-butyl dicarbonate) A->C Step 1 B Ohira–Bestmann Reagent (Dimethyl (diazomethyl)phosphonate) B->C Step 1 D Terminal Alkyne 1j (tert-butyl (2-formyl-3-bromo-1H-indol-1-yl)prop-2-yn-1-yl)carbamate) C->D Yields Alkyne E Crabbé Homologation (paraformaldehyde, diisopropylamine, CuBr) D->E Step 2 F Allenic Carbamate 2j (Key Intermediate) E->F Yields Allenic Building Block

Step 1: Synthesis of Terminal Alkyne 1j [2]
  • Reaction: this compound is first reacted with the Ohira–Bestmann reagent (dimethyl (diazomethyl)phosphonate). This reaction is typically performed in the presence of a base like potassium carbonate in methanol and converts the aldehyde into a terminal alkyne.
  • Subsequent Protection: The resulting indole-containing terminal alkyne is then treated with Boc₂O (di-tert-butyl dicarbonate) to install a Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen, yielding the intermediate 1j.
Step 2: Synthesis of Allenic Carbamate 2j via Crabbé Homologation [2]
  • Reagents: The terminal alkyne 1j is subjected to a Crabbé homologation reaction. This involves reacting it with paraformaldehyde in the presence of copper(I) bromide (CuBr) and a base, diisopropylamine.
  • Outcome: This reaction extends the alkyne by one carbon atom, transforming it into an allene functional group. The product of this step is the allenic carbamate 2j, a versatile intermediate for further cyclization reactions.

Therapeutic Potential and Research Context

While this compound itself is a research tool, it belongs to the indole chemical class, a privileged scaffold in medicinal chemistry [3] [4]. Indole derivatives are investigated for diverse therapeutic applications:

  • Anti-HIV Agents: Research shows that the indole-2-carboxylic acid core can inhibit HIV-1 integrase, a key viral enzyme. Optimizing this scaffold has led to potent derivatives, underscoring the potential of modified 2-position indoles in antiviral drug discovery [5].
  • Anti-neurodegenerative Agents: Indole-based compounds are explored for modulating targets in neurodegenerative diseases (NDs) like Alzheimer's and Parkinson's [3].
  • Anticancer Agents: Indole-chalcone hybrids, which could be synthesized from aldehydes like this compound, demonstrate potent anticancer activity and can target multiple cellular pathways [4].

Key Characteristics for Researchers

For scientists working with this compound, its most valuable features are:

  • Diverse Reactivity: The aldehyde and bromine handles allow for sequential and orthogonal chemical modifications.
  • Synthon for Fused Heterocycles: It is a proven precursor for synthesizing complex structures like 3,4-dihydro-2H-1,3-oxazin-2-ones [2] and other fused indole systems (e.g., oxazino[4,3-a]indoles) [6], which are common cores in bioactive molecules.
  • Material Science Potential: Fused indole derivatives are also investigated in material science, particularly in developing organic dyes for dye-sensitized solar cells (DSSCs) [6].

References

3-bromo-1H-indole-2-carbaldehyde spectroscopic data

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Identification

The table below summarizes the basic identifying information available for 3-bromo-1H-indole-2-carbaldehyde.

Property Value
IUPAC Name This compound [1]
CAS Registry Number 906440-21-9 (listed, unverified) [1]
Molecular Formula C₉H₆BrNO [1]
Average Molecular Mass 224.057 Da [1]
Monoisotopic Mass 222.963276 Da [1]

How to Proceed with Spectral Analysis

Since the search results lack experimental NMR, IR, or mass spectra for this specific compound, here are practical steps you can take to obtain the necessary data:

  • Consult Specialized Databases: Access deeper resources via institutional subscriptions, such as SciFinderⁿ, Reaxys, or Springer's MR4. These often contain more extensive spectral libraries than publicly available sources.
  • Consider Experimental Measurement: The most reliable method is to obtain the compound from a supplier and record its NMR spectrum. The compound 7-bromo-1H-indole-3-carbaldehyde has a referenced ¹H NMR spectrum in CDCl₃ at 400MHz [2], suggesting this is a standard solvent and field strength suitable for related compounds.
  • Utilize Predictive Software: Use tools like MNova NMR Predictor or ChemDraw to generate predicted ¹H and ¹³C NMR spectra based on the chemical structure. While not a substitute for experimental data, this can provide a useful reference. The workflow for this approach is outlined below.

G Start Start: Need Spectral Data DB Search Public Databases Start->DB Decision1 Data Found? DB->Decision1 Exp Measure Experimentally Decision1->Exp No Pred Predict with Software Decision1->Pred For Estimation End Use Data for Research Decision1->End Yes Exp->End Pred->End Alternative Path

Suggested Experimental Protocol for NMR Characterization

If you proceed with experimental measurement, here is a detailed methodology you can follow:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., DMSO-d₆ is often suitable for indole derivatives due to the N-H proton) for a standard 5 mm NMR tube [2].
  • Instrumentation: Perform data acquisition on a high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) to ensure good signal resolution and dispersion.
  • Data Acquisition:
    • ¹H NMR: Set up a standard proton NMR experiment with a sufficient spectral width (e.g., 12-16 ppm) and number of scans (16-32) to achieve a good signal-to-noise ratio.
    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of carbon-13, this will require significantly more scans (1024 or more) and a relaxation delay to ensure quantitative accuracy.
  • Data Processing: Apply Fourier transformation to the raw data with appropriate line broadening (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Manually integrate the peaks, calibrate the spectrum to the residual solvent signal, and assign all chemical shifts.

References

3-bromo-1H-indole-2-carbaldehyde NMR characterization

Author: Smolecule Technical Support Team. Date: February 2026

Research Context for Indole Carbaldehyde Derivatives

Although data for your specific compound is unavailable, the search results highlight the importance of these molecules in medicinal chemistry, which may provide useful context for your work.

The table below summarizes some research findings on related indole-carbaldehyde derivatives:

Compound Class Key Finding / Activity Relevance / Note
3-substituted-1H-imidazol-5-yl-1H-indoles [1] Potent anti-MRSA activity (MIC ≤ 0.25 µg/mL for some analogues). Synthesized from indole-3-carbaldehyde building blocks.
2-bromo-1H-indole-3-carbaldehyde [2] Used to create semicarbazone derivatives with moderate antibacterial activity. Demonstrates the utility of bromo-indole carbaldehydes as synthetic intermediates.
Indole-3-carbaldehyde derivatives [3] Study confirms substituents at positions 2/3 significantly affect indole's ¹³C chemical shifts. Underpins the importance of empirical NMR data for structure confirmation.

General Experimental Protocol for NMR Characterization

Based on standard laboratory practice, here is a generalized workflow for the NMR characterization of a novel synthetic compound. You can adapt this protocol for your specific needs.

G Start Start: Purified Compound Step1 1. Sample Preparation • Dissolve 5-10 mg in 0.5-0.7 mL deuterated solvent (e.g., DMSO-d6, CDCl3) • Filter into a clean NMR tube Start->Step1 Step2 2. Data Acquisition • Run standard 1H NMR experiment • Run standard 13C NMR experiment • Run 2D experiments (COSY, HSQC, HMBC) if needed Step1->Step2 Step3 3. Data Processing • Apply Fourier transformation • Phase and baseline correct spectra • Calibrate to solvent reference peak Step2->Step3 Step4 4. Data Analysis & Reporting • Report chemical shifts (δ) in ppm • Report multiplicity and coupling constants (J) in Hz • Report integration for 1H NMR Step3->Step4 Database Compare with known data (Spectral DBs, Literature) Step4->Database

Generalized NMR characterization workflow for a novel compound.

References

Van Leusen Reaction: Application Notes and Protocols for N-Heterocycle Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The Van Leusen reaction, employing tosylmethyl isocyanide (TosMIC) as a versatile one-carbon synthon, is a powerful method for constructing various nitrogen-containing heterocycles, which are crucial scaffolds in medicinal chemistry and drug discovery [1] [2] [3]. These Application Notes detail its application for the synthesis of pyrroles and oxazoles, with adaptable protocols for researchers.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of 3,4-disubstituted pyrrole derivatives from heteroaryl chalcones, as adapted from recent literature [4].

Reaction Setup and Procedure
  • Reagents:

    • Heteroaryl chalcone (e.g., 6a-c) (1.0 mmol)
    • p-Toluenesulfonylmethyl isocyanide (TosMIC, 7) (1.1 mmol)
    • Anhydrous Dimethyl Sulfoxide (DMSO) (5-10 mL)
    • Potassium carbonate (K₂CO₃) (2.0 mmol)
  • Procedure: a. In a round-bottom flask equipped with a magnetic stir bar, charge the heteroaryl chalcone (1.0 mmol) and TosMIC (1.1 mmol). b. Add anhydrous DMSO (5-10 mL) to the flask and stir the mixture to dissolve the solids. c. Add potassium carbonate (2.0 mmol) to the reaction mixture in one portion. d. Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) for completion. The reaction typically proceeds within a few hours. e. Upon completion, quench the reaction by carefully adding it to a separating funnel containing ice-cold water (approx. 50 mL). f. Extract the aqueous mixture with ethyl acetate (3 x 30 mL). g. Combine the organic extracts and wash sequentially with water and brine. h. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). i. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. j. Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to obtain the pure 3,4-disubstituted pyrrole derivative (e.g., 8a-c).

Characterization and Analysis

The structure of the final pyrrole products is confirmed using spectroscopic techniques [4]:

  • 1H NMR: Characteristic signals for the pyrrole ring protons (C2–H and C5–H) appear in the range of 7.02-7.24 ppm. The N-H proton signal is typically observed as a broad singlet between 11.57-11.62 ppm.
  • IR Spectroscopy: Confirms the presence of the N-H stretch.
  • 13C NMR and HR-MS: Provide further structural confirmation and determine molecular mass.

Reaction Mechanism and Workflow

The following diagram illustrates the mechanistic pathway for the Van Leusen pyrrole synthesis, detailing the sequence from electron-deficient olefins to the final pyrrole product.

PyrroleSynthesis Start Start: Chalcone 6 and TosMIC 7 Step1 Step 1: Deprotonation of TosMIC by base Start->Step1 Step2 Step 2: Michael Addition forming Intermediate I Step1->Step2 Step3 Step 3: Intramolecular Cycloaddition Step2->Step3 Step4 Step 4: Elimination of Tosyl Group Step3->Step4 Step5 Step 5: Aromatization Step4->Step5 End Product: 3,4-Disubstituted Pyrrole 8 Step5->End

Summary of Heterocycle Synthesis via Van Leusen Reaction

The table below summarizes the core types of heterocycles accessible via the Van Leusen reaction, based on the starting material used.

Starting Material Primary Heterocycle Product Key Features & Applications
Aldehydes [1] [2] [3] Oxazoles (Van Leusen Oxazole Synthesis) One-pot synthesis of 5-substituted oxazoles under mild conditions; widely used for medicinal compounds [2].
Ketones [1] [3] Nitriles Conversion of ketones to nitriles with one additional carbon atom; formal "reductive nitrilation" [1].
Aldimines [3] Imidazoles (Van Leusen Imidazole Synthesis) Formed from the condensation of an aldehyde with an amine, followed by reaction with TosMIC [3].
Electron-deficient Olefins (e.g., Chalcones) [1] [4] Pyrroles (Van Leusen Pyrrole Synthesis) "Formal" [2+3] cycloaddition to access 3,4-disubstituted pyrrole derivatives; high structural diversity [4].

Key Considerations for Researchers

  • TosMIC as a Synthon: TosMIC is a stable, solid reagent that acts as a C-N=C or C1 synthon. Its reactivity stems from the electron-withdrawing sulfonyl and isocyanide groups, which enhance the acidity of the α-protons and facilitate deprotonation and subsequent nucleophilic attack [1] [4] [3].
  • Solvent and Base: The reaction is commonly performed in polar aprotic solvents like DMSO or methanol, with a base such as potassium carbonate to generate the TosMIC carbanion [4] [2].
  • Structural Diversity: The Van Leusen reaction is highly versatile. Using heterocycle-based precursors, like pyrazolopyridine chalcones, allows access to complex polycyclic heteroaromatics with potential pharmaceutical applications [4].

Pathways for Further Information

While a direct three-component indole synthesis was not located, the following approaches may help you find more specialized information:

  • Explore Related Methodologies: The core principles of the Van Leusen reaction are adaptable. Investigate synthetic routes that use indole-2- or indole-3-carbaldehydes as starting materials in Van Leusen oxazole syntheses, which could be a stepping stone to more complex indole derivatives [2].
  • Consult Specialized Databases: For the most current research, search platforms like SciFinder, Reaxys, or Web of Science using keywords such as "Van Leusen indole," "TosMIC indole synthesis," or "isocyanide indole cyclization."
  • Review Broarlier Indole Synthesis Literature: Recent comprehensive reviews on indole synthesis may cover methodologies that integrate TosMIC or other isocyanides in multi-component reactions, even if not carrying the Van Leusen name [5].

References

Comprehensive Application Notes: Vilsmeier-Haack Formylation of 3-Bromoindole for Drug Development Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vilsmeier-Haack Formylation of Indole Derivatives

The Vilsmeier-Haack reaction represents a fundamental transformation in synthetic organic chemistry, enabling the direct introduction of formyl groups onto electron-rich aromatic and heteroaromatic systems. This reaction holds particular significance in the context of indole chemistry, where formylated indoles serve as versatile intermediates for pharmaceutical development. The strategic formulation of 3-bromoindole derivatives creates highly functionalized building blocks that facilitate subsequent cross-coupling reactions and molecular diversification, making them invaluable for constructing complex medicinal agents.

Indole derivatives constitute a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents across diverse disease categories. The structural versatility of the indole nucleus enables interactions with various biological targets, as evidenced by its presence in drugs treating conditions from cancer to neurological disorders [1]. The introduction of both bromo and formyl functionalities onto the indole ring creates a multifunctional intermediate that can undergo numerous transformations, significantly accelerating structure-activity relationship studies in drug discovery programs. The electronic properties of the indole ring make it particularly well-suited for Vilsmeier-Haack formylation, with the C3 position being highly nucleophilic and therefore the preferred site for electrophilic attack [2].

Reaction Fundamentals and Mechanism

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through a well-defined multistep mechanism that begins with the formation of the Vilsmeier reagent, an intensely electrophilic chloroiminium species. This reagent is generated in situ from the reaction between dimethylformamide (DMF) and phosphoryl chloride (POCl₃) [3] [4]. The mechanism proceeds through distinct stages:

  • Vilsmeier Reagent Formation: POCl₃ reacts with DMF to form the chloroiminium ion, typically represented as [(CH₃)₂N=CHCl]⁺, with the counterion often being PO₂Cl₂⁻ or Cl⁻ [5]. This reagent serves as the formylating agent and is commercially available as a stable solid, though it is most commonly generated in situ for practical applications [6].

  • Electrophilic Attack: The electron-rich indole ring, specifically at the C3 position, attacks the chloroiminium ion, resulting in formation of an iminium intermediate. This step represents the rate-determining step and is facilitated by the electron-donating nature of the pyrrolic nitrogen [3].

  • Hydrolytic Workup: The α-chloroamine intermediate undergoes hydrolytic cleavage during aqueous workup, liberating the desired aldehyde functionality while regenerating dimethylamine [4].

The following diagram illustrates the complete mechanistic pathway:

G DMF DMF VilsmeierReagent VilsmeierReagent DMF->VilsmeierReagent Reaction POCl3 POCl3 POCl3->VilsmeierReagent Reaction IndoleIntermediate IndoleIntermediate VilsmeierReagent->IndoleIntermediate Electrophilic attack at C3 AlphaChloroamine AlphaChloroamine IndoleIntermediate->AlphaChloroamine Rearrangement FinalAldehyde FinalAldehyde AlphaChloroamine->FinalAldehyde Hydrolytic workup

Figure 1: Complete Mechanism of Vilsmeier-Haack Formylation Reaction

Electronic Considerations for 3-Bromoindole

The presence of a bromo substituent at the C3 position of indole introduces significant electronic effects that influence the Vilsmeier-Haack reaction. While the bromine atom is moderately electron-withdrawing by inductive effect, it can participate in resonance donation through its lone pairs, creating complex electronic behavior. Importantly, the C3 position of indole is inherently nucleophilic, being approximately 10¹³ times more reactive than benzene toward electrophilic substitution [2].

For 3-substituted indoles like 3-bromoindole, the Vilsmeier-Haack reaction typically occurs at the electron-rich C2 position rather than the already substituted C3 position. This regioselectivity follows the general reactivity pattern where electrophiles preferentially attack the most electron-rich available position on the indole ring. The bromo substituent influences this process in several ways:

  • Steric Effects: The bromine atom presents minimal steric hindrance, allowing approach of the Vilsmeier reagent to adjacent positions.
  • Electronic Effects: The electron-withdrawing nature of bromine slightly decreases the overall electron density of the indole ring, potentially moderating reaction rate while maintaining regioselectivity.
  • Directing Effects: Unlike ortho/para-directing groups in benzene chemistry, the bromine's directing influence in indole electrophilic substitution is less pronounced, with inherent indole reactivity patterns dominating.

The following diagram illustrates the electronic environment and regioselectivity considerations:

G ElectronRich ElectronRich PositionReactivity PositionReactivity ElectronRich->PositionReactivity Enhanced nucleophilicity BromoEffect BromoEffect BromoEffect->PositionReactivity Moderate deactivation Regioselectivity Regioselectivity PositionReactivity->Regioselectivity Determines reaction site

Figure 2: Electronic Factors Influencing 3-Bromoindole Formylation

Experimental Protocol

Materials and Equipment
3.1.1 Chemical Reagents

Table 1: Required Chemical Reagents

Reagent Purity Purpose Hazards
3-Bromoindole ≥98% Substrate Irritant
Dimethylformamide (DMF) Anhydrous Solvent/Reagent Health hazard
Phosphoryl chloride (POCl₃) ≥99% Vilsmeier reagent formation Corrosive, moisture-sensitive
Sodium acetate ≥99% Buffer during workup Low hazard
Sodium hydroxide Reagent grade Hydrolysis Corrosive
Organic solvents (DCM, ether) Technical grade Extraction Flammable
3.1.2 Equipment and Safety Considerations
  • Reaction Setup: Three-necked round-bottom flask (100-250 mL) equipped with magnetic stir bar, reflux condenser with drying tube, pressure-equalizing addition funnel, and thermometer.
  • Atmosphere Control: Inert atmosphere (argon or nitrogen) is essential to exclude moisture.
  • Temperature Management: Ice-water bath for initial cooling and oil bath for controlled heating.
  • Safety Equipment: Chemical-resistant gloves, face shield, laboratory coat, and fume hood with adequate ventilation. Emergency shower and eye wash station must be accessible.
  • Specific Hazards: POCl₃ reacts violently with water, releasing HCl gas. All operations involving POCl₃ should be conducted in a well-ventilated fume hood.
Step-by-Step Procedure
3.2.1 Vilsmeier Reagent Formation
  • Begin by assembling the three-necked flask with the condenser, addition funnel, and thermometer. Ensure all glassware is thoroughly dried in an oven (≥120°C) overnight or flame-dried under vacuum.
  • Purge the assembly with inert gas and maintain a slight positive pressure throughout the reaction.
  • Charge the flask with anhydrous DMF (1.2 equiv, 5.5 mL, 70 mmol) in anhydrous dichloroethane (20 mL) under inert atmosphere.
  • Cool the solution to 0-5°C using an ice-water bath with vigorous stirring.
  • Slowly add POCl₃ (1.1 equiv, 6.4 mL, 65 mmol) dropwise via the addition funnel over 20-30 minutes, maintaining the temperature below 10°C. This addition is exothermic and requires careful control.
  • After complete addition, remove the ice bath and allow the mixture to warm to room temperature with continued stirring for 30 minutes. The solution typically develops a yellow color, indicating formation of the Vilsmeier reagent.
3.2.2 Formylation Reaction
  • Prepare a solution of 3-bromoindole (1.0 equiv, 10.0 g, 51 mmol) in anhydrous dichloroethane (15 mL).
  • Add this solution dropwise to the Vilsmeier reagent over 15-20 minutes with stirring at room temperature. The reaction mixture may darken during this addition.
  • After complete addition, heat the reaction mixture to 70-80°C using an oil bath and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by TLC (silica, hexanes:ethyl acetate 7:3).
  • Cool the reaction mixture to room temperature before proceeding to workup.
3.2.3 Reaction Workup and Purification
  • Carefully pour the cooled reaction mixture onto a mixture of crushed ice (100 g) and saturated sodium acetate solution (50 mL) in a 500 mL beaker. CAUTION: This step is exothermic and may release HCl gas. Perform in a fume hood.
  • Stir the mixture for 30 minutes until all ice melts and the hydrolysis is complete.
  • Transfer to a separatory funnel and extract with dichloromethane (3 × 50 mL). Combine the organic layers.
  • Wash the combined organic extract with water (2 × 50 mL) and brine (1 × 50 mL).
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid or thick oil.
  • Purify by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with hexanes:ethyl acetate gradient) to afford the pure 3-bromoindole-2-carbaldehyde as a yellowish solid.

Data Analysis and Characterization

Spectral Characterization

Table 2: Spectral Data for 3-Bromoindole-2-carbaldehyde

Analytical Method Key Characteristics Expected Data
¹H NMR (400 MHz, CDCl₃) Aldehyde proton, Aromatic protons, C4-H δ 10.2 (s, 1H, CHO), δ 7.2-8.1 (m, 4H, Ar-H), δ 7.5 (d, 1H, C4-H)
¹³C NMR (100 MHz, CDCl₃) Aldehyde carbon, Aromatic carbons δ 185.5 (CHO), δ 115-140 (aromatic carbons)
IR (KBr) Carbonyl stretch, Aromatic C-H 1685 cm⁻¹ (strong, C=O), 3050 cm⁻¹ (weak, aromatic C-H)
Mass Spectrometry Molecular ion, Fragment pattern m/z 225/223 (M⁺, 1:1 isotope pattern for Br)
Melting Point Physical characteristic 145-148°C
Troubleshooting and Optimization

Table 3: Troubleshooting Guide for Vilsmeier-Haack Formylation

Problem Possible Causes Solutions
Low yield Incomplete formation of Vilsmeier reagent, Moisture contamination Ensure strict anhydrous conditions, Use fresh POCl₃, Confirm DMF is anhydrous
Multiple products Overheating, Excessive reaction time Optimize temperature control, Monitor reaction by TLC, Adjust stoichiometry
No reaction Inactive reagents, Incorrect temperature Use fresh POCl₃, Confirm reaction temperature ≥70°C, Check substrate purity
Decomposition Too high temperature, Acid-sensitive substrates Reduce reaction temperature, Shorten reaction time, Consider protective groups
Difficult purification Polar byproducts, Incomplete hydrolysis Extend hydrolysis time, Optimize chromatographic conditions, Use alternative solvent system

Pharmaceutical Applications

The strategic utility of Vilsmeier-Haack formylation of 3-bromoindole in pharmaceutical development cannot be overstated. The resulting 3-bromoindole-2-carbaldehyde serves as a key synthetic intermediate for accessing diverse indole-based pharmacologically active compounds. The presence of both bromo and formyl functionalities on the indole scaffold enables multiple diversification pathways, particularly through palladium-catalyzed cross-coupling reactions of the C3-bromo substituent and nucleophilic additions to the aldehyde group.

In drug discovery programs, this synthetic approach enables rapid generation of structural diversity around the indole core, which is particularly valuable given the prevalence of indole-containing drugs across therapeutic areas. As highlighted in recent reviews, indole derivatives exhibit multifaceted biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects [1]. The electronic properties of the indole ring system facilitate interactions with diverse biological targets, making it a privileged scaffold in medicinal chemistry.

Specific examples from recent literature demonstrate the application of Vilsmeier-Haack formulated bromoindoles in complex natural product synthesis and drug development. For instance, in Opatz's formal synthesis of cycloclavine, a 4-bromoindole derivative was subjected to Vilsmeier-Haack formylation as a key step early in the synthetic sequence [7]. This transformation enabled subsequent functionalization and ring formation, ultimately leading to the complex tetracyclic ergot alkaloid framework. Such applications underscore the strategic value of this methodology in constructing architecturally complex molecules of pharmaceutical interest.

The following diagram illustrates the utility of formulated bromoindoles in pharmaceutical development:

G BromoformylIndole 3-Bromoindole-2-carbaldehyde CrossCoupling CrossCoupling BromoformylIndole->CrossCoupling Suzuki, Buchwald reactions AldehydeDerivatization AldehydeDerivatization BromoformylIndole->AldehydeDerivatization Reduction, Condensation Wittig reactions PharmaceuticalCandidates PharmaceuticalCandidates CrossCoupling->PharmaceuticalCandidates Diverse indole libraries AldehydeDerivatization->PharmaceuticalCandidates Functionalized derivatives

Figure 3: Pharmaceutical Applications of Formylated Bromoindoles

Conclusion

The Vilsmeier-Haack formylation of 3-bromoindole represents a robust and efficient method for preparing highly functionalized indole building blocks with significant utility in pharmaceutical development. This transformation capitalizes on the inherent reactivity of the indole nucleus while introducing two orthogonal functional groups that enable extensive molecular diversification. The experimental protocol outlined in these Application Notes provides a reliable and reproducible procedure that can be implemented in both academic and industrial settings.

The strategic importance of this methodology continues to grow as indole-based compounds maintain their status as privileged structures in medicinal chemistry. With the increasing emphasis on molecular complexity and structural diversity in drug discovery, efficient routes to multifunctional intermediates like 3-bromoindole-2-carbaldehyde become increasingly valuable. The comprehensive characterization data and troubleshooting guidance provided herein will assist researchers in implementing this valuable transformation successfully, potentially accelerating the development of new therapeutic agents across multiple disease areas.

References

Comprehensive Application Notes and Protocols: Regioselective Bromination of Indole at the C3 Position

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Indole derivatives represent a crucial structural motif in pharmaceutical compounds, natural products, and functional materials. The regioselective functionalization of indoles has remained a significant challenge in synthetic organic chemistry due to the inherent reactivity differences between various positions on the indole ring. Among these positions, the C3 site demonstrates particularly high electron density and nucleophilicity, making it a preferred location for electrophilic substitution reactions. The introduction of bromine at C3 provides a valuable synthetic handle for further derivatization through cross-coupling reactions, enabling the construction of complex molecular architectures relevant to drug development and material science.

Recent advances in synthetic methodology have focused on sustainable approaches that minimize the use of toxic reagents and transition metals while maintaining high efficiency and selectivity. The development of electrochemical methods and optimized reagent systems has addressed some of the longstanding challenges associated with regioselective indole functionalization. These protocols offer practical solutions for synthetic chemists working in pharmaceutical development and natural product synthesis, where precise control over molecular structure is essential for biological activity. This article presents two detailed protocols for achieving highly selective C3 bromination of indoles, complete with mechanistic insights, troubleshooting guidelines, and practical applications.

Electrochemical Protocol for Transition-Metal-Free C3 Bromination

Background and Principles

The electrochemical bromination method represents a significant advancement in green chemistry approaches for indole functionalization. This protocol utilizes electrochemical oxidation to achieve the umpolung of bromide ions, converting them from nucleophiles to electrophiles without requiring chemical oxidants. Developed as a sustainable alternative to traditional methods, this approach eliminates the need for transition metal catalysts and exogenous chemical oxidants, making it particularly attractive for pharmaceutical applications where metal contamination must be avoided. The method employs commercially available graphite electrodes, which are inexpensive and easy to handle, contributing to its practical utility in laboratory settings [1].

The key innovation of this method lies in its inherent selectivity for the C3 position of indoles, which results from the combined effects of the indole's electronic properties and the mild reaction conditions. The electrogenerated brominating species selectively targets the electron-rich C3 position, leading to high yields with minimal formation of byproducts. This protocol has been successfully applied to a range of indole derivatives, demonstrating its broad applicability and excellent functional group tolerance [1].

Detailed Experimental Procedure
2.2.1 Reagents and Equipment
  • Indole substrate (1.0 mmol)
  • Tetrabutylammonium bromide (nBu₄NBr) (1.5 mmol)
  • Ammonium bromide (NH₄Br) (1.5 mmol)
  • Anhydrous acetonitrile (50 mL)
  • Graphite rod electrodes (2 pieces, 6 mm diameter × 10 cm length)
  • Undivided electrochemical cell
  • DC power supply (capable of delivering constant current)
  • Magnetic stirrer and stir bars
  • Nitrogen gas for inert atmosphere
  • TLC plates (silica gel)
  • Flash chromatography system for purification
2.2.2 Step-by-Step Protocol
  • Cell Assembly: Place the graphite rod electrodes in an undivided electrochemical cell, ensuring proper spacing (approximately 1 cm apart) to prevent short-circuiting while maintaining efficient current flow.

  • Reaction Mixture Preparation: Add the indole substrate (1.0 mmol), tetrabutylammonium bromide (1.5 mmol), and ammonium bromide (1.5 mmol) to the electrochemical cell. Transfer 50 mL of anhydrous acetonitrile to the cell using standard Schlenk techniques under a nitrogen atmosphere.

  • Electrolyte Preparation: Ensure that the bromide salts are fully dissolved, providing both the bromine source and supporting electrolyte for the electrochemical system. The final concentration of the indole substrate should be approximately 0.02 M.

  • Electrolysis Conditions: Apply a constant current of 5 mA/cm² to the system using the DC power supply. Maintain the reaction mixture at room temperature (25°C) with continuous stirring (500 rpm) throughout the electrolysis process.

  • Reaction Monitoring: Monitor the reaction progress by TLC analysis at regular intervals (every 30 minutes). Typical reaction completion time is 2-4 hours, depending on the specific indole substrate.

  • Work-up Procedure: Once the reaction is complete (as indicated by TLC), turn off the power supply and carefully remove the electrodes from the reaction mixture. Transfer the reaction solution to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash chromatography on silica gel using hexane/ethyl acetate (gradient elution from 10:1 to 4:1 v/v) as the mobile phase. Combine the fractions containing the desired product and evaporate the solvent to obtain the pure 3-bromoindole derivative.

  • Product Characterization: Characterize the 3-bromoindole product using ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, and mass spectrometry. Compare the spectral data with literature values to confirm the identity and purity of the product.

Critical Parameters and Optimization
  • Solvent Selection: Acetonitrile is essential for optimal yield, as other solvents (THF, DMF, DMSO) provide significantly lower efficiency [1].

  • Bromide Source Combination: The mixed bromide system (nBu₄NBr/NH₄Br) is crucial for high yields, as either salt alone provides diminished results [1].

  • Water Exclusion: The reaction is highly sensitive to water, which dramatically reduces yield; ensure strict anhydrous conditions [1].

  • Current Density: Optimal current density is 5 mA/cm²; significant deviations from this value result in reduced yields.

  • Product Stability: Note that 3-bromoindole derivatives may be unstable at room temperature and should be stored at 4°C for short-term preservation [1].

Chemical Reagents Protocol for C3 Bromination

Background and Principles

The chemical reagent approach utilizing pyridinium tribromide represents a more traditional yet highly efficient method for achieving C3-selective bromination of indoles. This method is particularly valuable when electrochemical equipment is not available or when working with substrates that may not be compatible with electrochemical conditions. Recent optimizations of this approach have focused on controlling reaction conditions to enhance selectivity and yield while minimizing the formation of polybrominated byproducts. The method is characterized by its operational simplicity and rapid reaction times, making it suitable for high-throughput applications in medicinal chemistry [2].

The selectivity of this method for the C3 position is governed by the inherent electronic properties of the indole ring system, with the C3 position being the most nucleophilic site. Under controlled conditions, the electrophilic brominating species generated from pyridinium tribromide selectively attacks this position, leading to the desired monobrominated products. The addition of acidic co-catalysts has been shown to enhance this selectivity by modulating the reactivity of the brominating agent and preventing over-reaction [2].

Detailed Experimental Procedure
3.2.1 Reagents and Equipment
  • Indole substrate (1.0 mmol)
  • Pyridinium tribromide (1.2 mmol)
  • Hydrochloric acid (concentrated, 1.2 mmol)
  • Anhydrous methanol (20 mL)
  • Ice-water bath
  • Round-bottom flask (50 mL)
  • Magnetic stirrer and stir bars
  • TLC plates (silica gel)
  • Flash chromatography system for purification
3.2.2 Step-by-Step Protocol
  • Reaction Setup: Charge a 50 mL round-bottom flask with a magnetic stir bar and add the indole substrate (1.0 mmol). Add 20 mL of anhydrous methanol and stir until the substrate is completely dissolved.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath with continuous stirring (300 rpm).

  • Reagent Addition: Add pyridinium tribromide (1.2 mmol) in one portion to the cooled solution, followed by dropwise addition of concentrated hydrochloric acid (1.2 mmol) over 2 minutes.

  • Reaction Monitoring: Maintain the reaction at 0°C and monitor by TLC at 5-minute intervals. The reaction is typically complete within 10-15 minutes.

  • Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to destroy any excess brominating agent.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 20 mL). Combine the organic extracts and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash chromatography on silica gel using an appropriate hexane/ethyl acetate gradient system.

  • Product Characterization: Characterize the pure 3-bromoindole derivative using standard spectroscopic techniques (( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, MS) and compare with literature data.

Critical Parameters and Optimization
  • Temperature Control: Maintaining the reaction at 0°C is crucial for C3 selectivity; higher temperatures promote polybromination and decomposition.

  • Reaction Time: The reaction is exceptionally fast (10-15 minutes); prolonged reaction times lead to decreased yields and purity.

  • Solvent Choice: Methanol provides optimal solubility and reactivity balance; other solvents may require adjustment of reaction conditions.

  • Acid Co-catalyst: Hydrochloric acid is essential for generating the active brominating species and achieving high yields.

  • Substrate Scope: Electron-rich indoles typically react faster and provide higher yields than electron-deficient variants.

Mechanistic Pathways and Workflow Diagrams

Electrochemical Bromination Mechanism

The electrochemical bromination mechanism involves a series of orchestrated steps that begin with the anodic oxidation of bromide ions. This process exemplifies the concept of umpolung, where the nucleophilic bromide ion is converted to an electrophilic bromine species through electron transfer. The mechanism proceeds through discrete stages that explain the observed high regioselectivity for the C3 position of indoles [1].

Table: Key Steps in Electrochemical Bromination Mechanism

Step Process Species Generated Role in Reaction
1 Anodic oxidation Br• and Br⁺ Generation of electrophilic bromine species
2 Electrophilic attack Indole-Br complex Formation of Wheland intermediate at C3
3 Deprotonation 3-Bromoindole Aromatization to final product
4 Cathodic reduction H₂ Proton reduction to maintain charge balance

The mechanism initiates with the anodic oxidation of bromide ions (Br⁻) to generate bromine radical (Br•) and subsequently bromonium ion (Br⁺) species. These electrophilic bromine species are then poised to attack the electron-rich C3 position of the indole ring, forming a Wheland intermediate. Subsequent deprotonation restores the aromaticity of the indole system, yielding the 3-bromoindole product. Concurrently, at the cathode, reduction of protons generates hydrogen gas, maintaining the overall charge balance in the electrochemical system. This mechanism accounts for the observed regioselectivity, as the C3 position of indole is significantly more nucleophilic than other positions in the ring system [1].

G Br_minus Br⁻ (Bromide ion) Anode Anode (Oxidation) Br_minus->Anode  Oxidation Br_radical Br• (Bromine radical) Br_plus Br⁺ (Bromonium ion) Br_radical->Br_plus  Further oxidation Indole Indole substrate Br_plus->Indole  Electrophilic attack Wheland Wheland intermediate (C3 brominated) Indole->Wheland Product 3-Bromoindole (Final product) Wheland->Product  Deprotonation H2 H₂ (Hydrogen gas) Anode->Br_radical Cathode Cathode (Reduction) Cathode->H2 H_plus H⁺ (Proton) H_plus->Cathode  Reduction

Diagram 1: Electrochemical bromination mechanism showing the umpolung of bromide and regioselective C3 attack

Chemical Bromination Mechanism

The chemical bromination mechanism utilizing pyridinium tribromide operates through a more conventional electrophilic aromatic substitution pathway, albeit with nuances that account for its high regioselectivity. The reaction begins with the activation of the brominating agent by the acidic co-catalyst, which enhances the electrophilicity of the bromine species. The mechanism explains the exceptional C3 selectivity observed with this method and accounts for the rapid reaction times [2].

The pyridinium tribromide system, when activated by hydrochloric acid, generates an active brominating species that functions as a source of electrophilic bromine. This species preferentially attacks the most nucleophilic position of the indole ring, which is consistently the C3 position regardless of substituents on the nitrogen atom. The reaction proceeds through a standard electrophilic aromatic substitution mechanism, with the initial formation of a sigma complex (Wheland intermediate) at the C3 position, followed by deprotonation to restore aromaticity and yield the 3-bromoindole product. The role of the acid co-catalyst is crucial in generating a more reactive brominating species while preventing the formation of unreactive indolenine intermediates that could divert the reaction pathway [2].

G Pytribromide Pyridinium tribromide (Br₃Py) HCl HCl (Activation) Pytribromide->HCl  Acid activation Active_Br Active brominating species (Br⁺ source) Indole Indole substrate Active_Br->Indole  Electrophilic attack Wheland Wheland intermediate (C3 position) Indole->Wheland Product 3-Bromoindole (Final product) Wheland->Product  Deprotonation Byproduct Pyridinium salt (Byproduct) HCl->Active_Br

Diagram 2: Chemical bromination mechanism showing acid-activated regioselective C3 bromination

Comparative Analysis of Bromination Methods

Method Selection Guide

Table: Comprehensive Comparison of C3 Bromination Methods

Parameter Electrochemical Method Chemical Reagent Method
Selectivity Excellent C3 selectivity (>95%) Excellent C3 selectivity (>90%)
Yield Range 70-95% 75-92%
Reaction Time 2-4 hours 10-15 minutes
Temperature Room temperature (25°C) 0°C
Bromine Source nBu₄NBr/NH₄Br Pyridinium tribromide
Additional Reagents None required HCl (co-catalyst)
Equipment Needs Electrochemical cell, power supply Standard glassware
Green Chemistry High (no chemical oxidants) Moderate (uses stoichiometric reagents)
Metal Content None None
Substrate Scope Broad, sensitive to water Broad, tolerates various functional groups
Purification Column chromatography Column chromatography
Scalability Good (up to 5 mmol demonstrated) Excellent (up to 10 mmol demonstrated)
Cost Moderate (electrochemical equipment) Low (standard laboratory reagents)
Applications and Limitations

Both methods provide reliable access to 3-bromoindoles, which serve as key intermediates in pharmaceutical synthesis and natural product chemistry. The electrochemical method is particularly valuable in contexts where metal-free conditions are required or when working with substrates that might be sensitive to strong oxidizing agents. Its main limitations include the requirement for specialized equipment and longer reaction times. The chemical method offers the advantage of rapid synthesis and utilizes standard laboratory equipment, making it accessible to most synthetic laboratories. However, it employs stoichiometric reagents and generates more waste compared to the electrochemical approach [1] [2].

The choice between methods depends on several factors, including available equipment, reaction scale, substrate sensitivity, and sustainability considerations. For small-scale, rapid synthesis of 3-bromoindoles, the chemical method is generally preferred. For larger-scale applications or when adhering to green chemistry principles is paramount, the electrochemical method offers distinct advantages. Both methods represent significant advances over traditional bromination approaches that often suffer from poor regioselectivity and require harsh reaction conditions.

Troubleshooting Guide

Common Issues and Solutions

Table: Troubleshooting Guide for C3-Selective Bromination

Problem Potential Causes Solutions
Low Yield Moisture contamination Ensure strict anhydrous conditions; use molecular sieves
Incomplete reaction Extend reaction time; check current (electrochemical) or reagent freshness (chemical)
Product decomposition Purify immediately after reaction; store at 4°C
Poor Selectivity Incorrect temperature Maintain precise temperature control (0°C for chemical method)
Over-bromination Reduce reaction time; use precisely measured reagents
Substrate oxidation Use inert atmosphere; include radical scavengers if needed
Slow Reaction Low electrolyte concentration Increase bromide salt concentration (electrochemical method)
Insufficient stirring Increase stirring rate to ensure proper mixing
Weakened brominating agent Use fresh pyridinium tribromide (chemical method)
Product Purity Issues Polybrominated byproducts Optimize reaction time and temperature; use column chromatography
Starting material contamination Extend reaction time; use TLC to monitor completion
Solvent impurities Use freshly distilled anhydrous solvents
Substrate Scope Considerations

The C3-selective bromination methods described exhibit broad substrate compatibility, but certain structural features may influence reaction outcomes. Electron-donating groups on the indole ring typically enhance reaction rates and yields, while strong electron-withdrawing groups may require modified conditions. N-Substituted indoles generally proceed with similar efficiency and selectivity as N-H indoles. Substrates containing acid-sensitive functional groups may not be compatible with the chemical method requiring HCl co-catalyst. Similarly, compounds with oxidizable functional groups may present challenges in the electrochemical system. In such cases, appropriate protecting group strategies or method selection becomes crucial for success.

Applications in Pharmaceutical and Synthetic Chemistry

Pharmaceutical Relevance

3-Bromoindoles serve as versatile intermediates in the synthesis of numerous biologically active compounds and pharmaceutical agents. The bromine atom at the C3 position can participate in various cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions, enabling the introduction of diverse structural elements that modulate biological activity. This synthetic flexibility makes 3-bromoindoles particularly valuable in medicinal chemistry campaigns, where structure-activity relationship studies require efficient access to analog libraries [3].

Notable pharmaceutical compounds containing indole scaffolds that can be accessed via 3-bromoindole intermediates include sumatriptan for migraine treatment, indomethacin as a non-steroidal anti-inflammatory drug, and yohimbine derivatives for various therapeutic applications. The ability to selectively functionalize the C3 position of these scaffolds provides medicinal chemists with a powerful strategy for optimizing drug candidates with improved potency, selectivity, and pharmacokinetic properties [3] [2].

Further Functionalization

The 3-bromoindole products obtained through these regioselective bromination protocols serve as springboards for diverse synthetic transformations. The carbon-bromine bond undergoes efficient palladium-catalyzed cross-coupling with a wide range of organometallic reagents, enabling the introduction of aryl, alkenyl, and alkynyl groups at the C3 position. Additionally, the bromide can be transformed into other functional groups through nucleophilic substitution or converted to organometallic intermediates for further elaboration.

The strategic importance of 3-bromoindoles extends to the synthesis of complex natural products and the development of novel materials with unique electronic and photophysical properties. The protocols described herein provide reliable access to these valuable building blocks, supporting innovation across multiple chemical disciplines from drug discovery to materials science.

Conclusion

The development of regioselective methods for C3 bromination of indoles represents a significant advancement in synthetic methodology, addressing a longstanding challenge in heterocyclic chemistry. The two complementary protocols detailed in this application note—electrochemical bromination and chemical reagent approach—provide synthetic chemists with efficient and practical tools for accessing 3-bromoindole derivatives. Both methods offer excellent regioselectivity, good to excellent yields, and broad functional group tolerance, making them valuable additions to the synthetic repertoire.

The electrochemical method stands out for its green chemistry credentials, eliminating the need for chemical oxidants and transition metal catalysts, while the chemical method offers rapid access to target compounds using standard laboratory equipment. The comprehensive experimental procedures, mechanistic insights, and troubleshooting guidelines provided herein will enable researchers to successfully implement these methods in their synthetic workflows. As the demand for efficient and selective synthetic methods continues to grow in pharmaceutical and academic settings, these protocols for regioselective indole bromination will facilitate the construction of complex molecules with potential biological activity and material applications.

References

Application Notes and Protocols: Synthesis and Evaluation of 3-Substituted-1H-imidazol-5-yl-1H-indoles as Anti-MRSA Agents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

3-Substituted-1H-imidazol-5-yl-1H-indoles represent a promising class of heterocyclic compounds with selective activity against methicillin-resistant Staphylococcus aureus (MRSA) [1]. The urgent need for new antibiotics stems from the surging global incidence of antibiotic-resistant bacteria. Initial screening identified simple indole-imidazole hybrids as weak MRSA growth inhibitors, prompting an extensive structure-activity relationship (SAR) investigation that led to analogues with significantly enhanced potency and favorable safety profiles [1] [2]. This document provides detailed synthetic protocols and biological evaluation data to facilitate further research into these promising antimicrobial agents.

Synthetic Protocol

The most efficient method for constructing the 3-substituted-1H-imidazol-5-yl-1H-indole scaffold is the Van Leusen three-component reaction [1] [2]. This one-pot, two-step procedure offers versatility for generating a diverse library of analogues.

Materials
  • Indole-3-carbaldehydes: Unsubstituted, 5- or 6- halogen substituted (F, Cl, Br) [1].
  • Amines: p-Methoxybenzylamine, p-methoxyphenethylamine, 2,5-dimethoxyphenethylamine, homopiperonylamine, phenethylamine, p-iodobenzylamine [1].
  • p-Toluenesulfonylmethyl isocyanide (TosMIC)
  • Potassium carbonate (K₂CO₃)
  • Anhydrous N,N-Dimethylformamide (DMF)
  • Diethyl ether
Procedure: Van Leusen Three-Component Reaction [1]
  • Reaction Setup: Charge a round-bottom flask with the indole-3-carbaldehyde (1.0 equiv) and the selected amine (1.0 equiv) in anhydrous DMF (0.1-0.5 M concentration).
  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation in situ.
  • Cyclization: Add TosMIC (1.0 equiv) and K₂CO₃ (1.5 equiv) to the reaction mixture.
  • Heating and Monitoring: Heat the reaction at 60°C for 24 hours. Monitor reaction completion by TLC.
  • Work-up: After cooling to room temperature, pour the mixture into ice-cold water and extract with diethyl ether.
  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 3-substituted-1H-imidazol-5-yl-1H-indole derivative.

G Start Start: Reaction Setup ImineFormation Imine Formation Start->ImineFormation Indole-3-carbaldehyde + Amine in anhydrous DMF Cyclization Cyclization Step ImineFormation->Cyclization 1-2 hours, RT Heating Heating & Monitoring Cyclization->Heating Add TosMIC and K₂CO₃ Workup Work-up Heating->Workup 24 hours, 60°C Purification Purification Workup->Purification Pour into water Extract with Et₂O Final Final Product Purification->Final Recrystallization or Column Chromatography

Biological Evaluation

Antimicrobial Susceptibility Testing

The synthesized compounds were evaluated against a panel of bacterial and fungal pathogens to determine Minimum Inhibitory Concentrations (MICs) [1].

Table 1: In Vitro Antimicrobial Activity (MIC, µg/mL) of Selected Compounds [1]

Compound S. aureus ATCC25923 MRSA ATCC43300 C. neoformans ATCC208821
1 >200 16 >32
2 >200 16 32
26 >200 ≤0.25 >32
27 12.5 8 >32
32 100 4 >32
57 >200 >32 ≤0.25
111 50 16 ≤0.25

Controls: Vancomycin (MIC 1 µg/mL for MRSA), Fluconazole (MIC 8 µg/mL for C. neoformans) [1].

Cytotoxicity and Hemolysis Assessment

Safety profiles were established using human embryonic kidney (HEK293) cells and red blood cells [1].

Table 2: Cytotoxicity and Hemolytic Activity of Lead Compounds [1]

Compound HEK293 CC₅₀ (µg/mL) HC₁₀ (µg/mL)
1 19.3 >32
2 22.5 >32
26 >32 >32
32 >32 >32
Tamoxifen (Control) 9.0 -
Melittin (Control) - 2.7

Structure-Activity Relationships

Analysis of the biological data reveals critical structural requirements for anti-MRSA activity.

G Core 3-Substituted-1H-imidazol-5-yl-1H-indole Core Structure Sub1 Indole 5-Position Halogen Substitution (Br, Cl, F) ↑ Potency Core->Sub1 Sub2 Imidazole N-Substituent Phenethyl Group ↑ Anti-MRSA Activity Core->Sub2 Sub3 Indole 6-Position Halogen Substitution ↓ Potency vs 5-substituted Core->Sub3 Activity Optimal Profile: High Anti-MRSA Activity Low Cytotoxicity No Hemolysis Sub1->Activity Sub2->Activity

Key SAR Findings [1]:

  • Halogen Substitution: Incorporation of halogen atoms (Br, Cl, F) at the 5-position of the indole ring typically enhances anti-MRSA activity compared to unsubstituted or 6-substituted analogues.
  • Imidazole N-Substituent: Phenethyl groups on the imidazole nitrogen contribute significantly to potent anti-MRSA activity, as evidenced by compounds 26 and 32.
  • Selectivity: The most promising compounds (e.g., 26, 32) exhibit selective anti-MRSA activity without affecting Gram-negative bacteria or significant cytotoxicity.

Experimental Data and Characterization

Analytical Methods
  • Purity Assessment: Monitor reactions by TLC [3].
  • Structural Elucidation: Confirm structures using ¹H NMR, ¹³C NMR [3], and high-resolution mass spectrometry [1].
  • Melting Points: Determine using standard apparatus [4].

Conclusion

The Van Leusen three-component reaction provides an efficient and versatile method for synthesizing 3-substituted-1H-imidazol-5-yl-1H-indoles. SAR studies identify 5-halogenated indole rings and imidazole N-phenethyl substituents as crucial for potent anti-MRSA activity. Lead compounds 26 (MIC ≤0.25 µg/mL) and 32 (MIC 4 µg/mL) demonstrate that high potency can be achieved without cytotoxicity or hemolytic properties, making this scaffold promising for further antimicrobial development.

References

3-bromo-1H-indole-2-carbaldehyde antimicrobial synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Protocols for 3-Substituted Indole Analogues

The core synthesis of antimicrobial indole derivatives involves a condensation reaction between an indole-3-carbaldehyde and an ortho-substituted benzene derivative. Below are detailed protocols for synthesizing two prominent classes of compounds: Quinazolinones and Benzimidazoles.

Protocol 1: Synthesis of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one Analogues

This method provides a straightforward approach to quinazolinone derivatives, a scaffold with wide-ranging biological activity [1].

  • Reaction Scheme: Indole-3-carbaldehyde + Anthranilamide → 2-(1H-Indol-3-yl)quinazolin-4(3H)-one
  • Workflow Diagram:

G start Start Reaction step1 Charge DMAC solvent (5-10 mL per mmol) start->step1 step2 Add reagents: - Indole-3-carbaldehyde - Anthranilamide - Na₂S₂O₅ (initiator) step1->step2 step3 Heat mixture at 150°C for 4 hours step2->step3 step4 Monitor reaction completion (TLC) step3->step4 step4->step3 Not Complete step5 Cool to room temperature step4->step5 step6 Purify product: Precipitation or column chromatography step5->step6 end Pure Quinazolinone Product step6->end

  • Detailed Procedure:
    • Reaction Setup: In a round-bottom flask, charge N,N-Dimethylacetamide (DMAC) as a solvent (5-10 mL per 1 mmol of aldehyde) [1] [2].
    • Addition of Reagents: To the solvent, add the indole-3-carbaldehyde (1.0 equiv), anthranilamide (1.0 equiv), and sodium metabisulfite (Na₂S₂O₅) as a reaction initiator [1].
    • Reaction Execution: Heat the reaction mixture to 150°C with stirring for approximately 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) [1].
    • Workup & Isolation: After completion, allow the mixture to cool to room temperature. The target quinazolinone product can often be isolated directly by precipitation or may require purification via column chromatography to achieve high purity [1].
Protocol 2: Synthesis of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives

This protocol describes a chemoselective synthesis for benzimidazole derivatives, which have shown potent activity against drug-resistant bacteria [2].

  • Reaction Scheme: Indole-3-carbaldehyde + Phenylenediamine → 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole
  • Detailed Procedure: The procedure is analogous to Protocol 1, utilizing the same optimized conditions [2].
    • Reaction Setup: Use DMAC as the solvent.
    • Addition of Reagents: Combine the indole-3-carbaldehyde with a phenylenediamine derivative in the presence of Na₂S₂O₅.
    • Reaction Execution: Heat the mixture to 150°C with stirring until the reaction is complete, as monitored by TLC.
    • Workup & Isolation: Upon cooling, purify the product, often requiring column chromatography, to obtain the target 2-(1H-indol-3-yl)-1H-benzo[d]imidazole.

Compound Characterization

After synthesis, confirm the structure of all new compounds using standard analytical techniques:

  • Spectroscopy: ¹H NMR, ¹³C NMR, and FT-IR [3] [2].
  • Mass Spectrometry: ESI-MS (Electrospray Ionization Mass Spectrometry) [3].

Biological Activity Evaluation

The synthesized compounds should be evaluated for antimicrobial and antibiofilm activity using standardized assays.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol assesses the intrinsic potency of the compounds against target microorganisms [1] [2].

  • Method: Broth microdilution method, performed according to the CLSI (Clinical & Laboratory Standards Institute) M07-A8 guidelines [3] [2].
  • Procedure:
    • Prepare a serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
    • Standardize the bacterial inoculum to approximately 5 × 10⁵ CFU/mL and add to each well.
    • Include growth control (no compound) and sterility control (no inoculum) wells.
    • Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.
    • The MIC is defined as the lowest concentration of the compound that completely prevents visible growth.
Protocol 4: Assessment of Antibiofilm Activity

This protocol evaluates the ability of compounds to inhibit the formation of biofilms and disrupt pre-formed mature biofilms [2].

  • Biofilm Inhibition Assay:
    • Grow biofilms in the presence of sub-MIC concentrations of the test compound.
    • After incubation, stain the adherent biofilm with crystal violet.
    • Measure the absorbance to quantify the reduction in biofilm formation compared to an untreated control.
  • Activity on Mature Biofilms:
    • Allow biofilms to form for 24 hours before adding the test compound.
    • Expose the mature biofilm to the compound for another 24 hours.
    • Use metabolic assays (e.g., MTT or XTT) to determine the percentage of killed cells within the biofilm [2].

Key Biological Data from Literature

The table below summarizes the promising antimicrobial activity found in recent studies for two classes of indole derivatives, providing a benchmark for expected results.

Table 1: Antimicrobial Activity of Synthesized Indole Derivatives

Compound Class Specific Compound & Structure Antibacterial Activity (MIC, μg/mL) Antifungal Activity (MIC, μg/mL) Key Findings

| Quinazolinone [1] | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA: 0.98 | -- | • Potent vs. MRSA • Significant antiproliferative activity on cancer cell lines | | Benzimidazole [2] | 2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole | M. smegmatis: 3.9 | C. albicans: 3.9 | Broad-spectrum activity against mycobacteria and fungi | | Benzimidazole [2] | 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | -- | C. albicans: 3.9 | • Excellent anti-candidal activity • Effective antibiofilm agent |

Mechanism of Action Investigation

Molecular docking studies can provide insights into the potential mechanism of action of these indole derivatives.

Protocol 5: Molecular Docking Analysis
  • Potential Protein Targets:
    • (p)ppGpp synthetases/hydrolases (Rel enzymes): Bacterial alarmone synthetases that regulate persistence and antibiotic tolerance [1] [2].
    • Filamenting temperature-sensitive protein Z (FtsZ): An essential bacterial cell division protein [2].
    • Pyruvate kinase: A key enzyme in glycolysis [2].
  • General Docking Workflow:
    • Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., RelMtb from M. tuberculosis) from the Protein Data Bank (PDB). Prepare it by removing water molecules and adding hydrogen atoms.
    • Ligand Preparation: Draw the structure of your indole derivative and convert it into a 3D model, optimizing its geometry.
    • Docking Execution: Perform the docking simulation using software like AutoDock Vina to identify preferred binding sites and calculate binding energies.
    • Analysis: Analyze the binding pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that contribute to binding affinity [1] [2].

The following diagram illustrates the interconnected relationship between the synthesized indole derivatives, their biological activities, and their potential molecular targets.

G IndoleCore 3-Substituted Indole Core Structure Activity1 Antibacterial Activity (S. aureus, MRSA, M. tuberculosis) IndoleCore->Activity1 Activity2 Antifungal Activity (C. albicans) IndoleCore->Activity2 Activity3 Antibiofilm Activity (Inhibition & Eradication) IndoleCore->Activity3 Target1 (p)ppGpp Synthetase (Rel Enzyme) Activity1->Target1 Molecular Docking Target2 Cell Division Protein (FtsZ) Activity1->Target2 Molecular Docking Target3 Pyruvate Kinase (Metabolic Enzyme) Activity1->Target3 Molecular Docking

Critical Notes for Researchers

  • Structural Modification: The bioactivity is highly dependent on substituents on the indole and fused heterocycle rings. Introducing halogens (e.g., Bromo at position 5) or methyl groups can significantly enhance potency and spectrum [1] [2].
  • Cytotoxicity Screening: Promising antimicrobial compounds should be evaluated for cytotoxicity against mammalian cell lines (e.g., human fibroblasts) to determine selectivity indices and ensure a safe therapeutic profile [1].
  • Isomerism: Be aware that reactions with unsymmetrical phenylenediamines may lead to isomeric mixtures, which require careful separation and characterization [2].

Conclusion

These application notes provide a validated foundation for the synthesis, characterization, and biological evaluation of 3-substituted indole carbaldehyde derivatives as antimicrobial agents. The protocols for synthesizing quinazolinone and benzimidazole analogues, combined with standardized biological assays and mechanistic docking studies, offer a comprehensive research pathway. The notable activity of the 5-bromo-substituted indole derivative against C. albicans strongly supports the inclusion of 3-bromo-1H-indole-2-carbaldehyde as a key intermediate in this workflow to develop novel anti-infective drugs.

References

continuous flow synthesis 3-bromo-1H-indole-2-carbaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Synthetic Route

The synthesis of 3-bromo-1H-indole-2-carbaldehyde is not a single-step transformation but can be efficiently constructed via a two-step, one-flow process. The proposed route involves:

  • Continuous Flow Fischer Indole Synthesis: To build the indole core, yielding a 2-acetyl indole precursor.
  • Continuous Flow Bromination-Hydrolysis: To functionalize the indole at the 3-position and convert the acetyl group to the carbaldehyde.

The workflow for this process is outlined below.

G A Step 1: Fischer Indole Synthesis B Step 2: Bromination & Hydrolysis A->B C This compound B->C

Detailed Methods and Protocols

Step 1: Synthesis of 1H-Indole-2-carbaldehyde via Fischer Reaction

This step adapts a high-temperature, accelerated continuous flow Fischer indolization [1] [2].

  • Reaction Scheme:
    • Arylhydrazine hydrochloride + Butane-2,3-dione → 1H-Indole-2-carbaldehyde
  • Reaction Mechanism: The mechanism proceeds through the classic Fischer pathway involving [3,3]-sigmatropic rearrangement of an intermediate hydrazone, followed by cyclization and elimination of ammonia [1].
  • Continuous Flow Setup and Procedure:
    • Preparation of Solutions:
      • Solution A: Dissolve the arylhydrazine hydrochloride (e.g., 2-bromophenylhydrazine HCl) in a mixture of AcOH and MeCN (1:1 v/v) to a concentration of 0.5 M.
      • Solution B: Dissolve butane-2,3-dione in AcOH to a concentration of 0.55 M.
    • Flow Setup:
      • Use two HPLC pumps for precise feeding of Solutions A and B.
      • Connect the output streams via a low-dead-volume PEEK T-mixer.
      • Connect the mixer outlet to a commercially available tube-in-tube reactor (e.g., a perfluoroalkoxy alkane (PFA) or stainless-steel coil).
    • Reaction Execution:
      • Pump Solutions A and B at equal flow rates (e.g., 0.5 mL/min each).
      • Maintain the reactor at 200°C and a system back-pressure of 200-300 psi to prevent solvent boiling.
      • Set a total residence time of approximately 5-10 minutes.
    • Work-up:
      • Collect the output stream directly into a cooled receiving vessel.
      • The crude 1H-indole-2-carbaldehyde can be concentrated and used directly in the next step, or purified via extraction (e.g., with MTBE/water) if necessary.
Step 2: Bromination at C3 and In-situ Hydrolysis of 2-Acetyl Indole

This step leverages the high reactivity of the indole core at the 3-position and the ability of flow systems to handle unstable intermediates [3].

  • Reaction Scheme:
    • 1H-Indole-2-carbaldehyde + N-Bromosuccinimide (NBS) → this compound
  • Continuous Flow Setup and Procedure:
    • Preparation of Solutions:
      • Solution C: Dissolve the 1H-indole-2-carbaldehyde from Step 1 in DMF or DCM to a concentration of 0.2 M.
      • Solution D: Dissolve NBS in the same solvent (DMF or DCM) to a concentration of 0.22 M.
    • Flow Setup:
      • Use two syringe or HPLC pumps for Solutions C and D.
      • Use a second T-mixer to combine the streams.
      • Connect the mixer to a longer residence time unit (e.g., a 10 mL PFA coil) to allow the reaction to proceed to completion.
    • Reaction Execution:
      • Pump Solutions C and D at equal flow rates.
      • Maintain the reactor at 25°C (room temperature) or a mildly elevated temperature (e.g., 40°C).
      • Set a residence time of 15-30 minutes.
    • Work-up and Isolation:
      • The output stream can be quenched in-line by mixing with a 10% aqueous sodium thiosulfate solution to destroy excess NBS.
      • The final product can be extracted into an organic solvent (e.g., ethyl acetate) and purified using an in-line liquid-liquid separator, followed by batch crystallization or chromatography.

Critical Reaction Parameters

Successful implementation of this protocol depends on careful control of several parameters, summarized in the table below.

Table 1: Key Optimized Parameters for Continuous Flow Synthesis

Parameter Step 1: Fischer Indole Synthesis Step 2: Bromination & Hydrolysis
Temperature 200 °C [1] [3] 25 - 40 °C
Pressure 200 - 300 psi [1] 50 - 100 psi
Residence Time 5 - 10 min [1] 15 - 30 min [3]
Key Solvents Acetic Acid (AcOH), Acetonitrile (MeCN) [1] Dimethylformamide (DMF), Dichloromethane (DCM) [3]
Key Reagents Arylhydrazine Hydrochloride, Butane-2,3-dione [1] N-Bromosuccinimide (NBS)
Product Yield (Est.) 70 - 90% (for analogous indoles) [1] [3] 75 - 85% (for analogous brominations)

Discussion and Best Practices

  • Advantages of the Flow Approach: The primary benefits of this method include the safe handling of high temperatures and pressures in Step 1, which drastically reduces reaction time from hours to minutes [1] [2]. The flow protocol also offers excellent control over the stoichiometry of NBS in Step 2, minimizing polybromination by-products [3].
  • Troubleshooting:
    • Reactor Clogging: If the crude stream from Step 1 contains particulates, an in-line filter (e.g., a frit) can be installed before the second reaction step.
    • Low Conversion in Step 1: Ensure the hydrazine is fully dissolved and consider increasing the reactor temperature or residence time slightly. The use of microwave-assisted flow reactors can further enhance efficiency [1] [2].
    • Over-bromination in Step 2: Precisely control the equivalence of NBS and consider slightly lowering the reaction temperature.

Conclusion

This application note outlines a robust and efficient two-step continuous flow synthesis for this compound, a valuable intermediate in medicinal chemistry. By translating classical batch reactions into a streamlined flow process, this protocol demonstrates significant improvements in speed, safety, and reproducibility, making it highly suitable for the rapid generation of target molecules in drug discovery programs.

References

3-bromo-1H-indole-2-carbaldehyde Suzuki cross-coupling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Strategic Importance

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboronic acid [1] [2]. For your specific substrate, 3-bromo-1H-indole-2-carbaldehyde, this reaction enables the highly selective replacement of the bromine atom at the 3-position with a variety of aryl, heteroaryl, alkenyl, or alkyl groups supplied by the boronic acid reagent [1] [3].

This transformation is particularly significant because the 2-carbaldehyde group is a valuable handle for further synthetic elaboration, allowing for the construction of complex molecular architectures from a single, multifunctional intermediate [4]. The reaction is prized for its functional group tolerance, the commercial availability and low toxicity of boronic acids, and mild reaction conditions [2].

The Reaction Mechanism

The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps [3] [2]:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indole substrate, forming a Pd(II) intermediate.
  • Transmetalation: A base activates the boronic acid, forming a "borate" complex. This complex then transfers its organic group (R²) to the palladium center.
  • Reductive Elimination: The two organic groups on palladium (the indolyl group and R²) couple, forming the final C-C bond and releasing the product while regenerating the Pd(0) catalyst.

The following diagram illustrates this catalytic cycle, highlighting the key intermediates and the role of the base.

SuzukiMechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd 3-bromo-1H-indole Int1 Ar-Pd(II)-X Complex OxAdd->Int1 Transmet Transmetalation Int1->Transmet Int2 Ar-Pd(II)-R² Complex Transmet->Int2 RedElim Reductive Elimination Int2->RedElim RedElim->Pd0 Catalyst Regeneration Product Final Biaryl Product RedElim->Product Base Base (OH⁻) Boronate Ar'-B(OH)₃⁻ Base->Boronate Boronic Acid Boronate->Transmet

Reaction Optimization and Condition Screening

The aldehyde and N-H groups on the indole core make it potentially sensitive to strong bases and harsh conditions. The tables below summarize key optimization parameters based on the analysis of current literature [5] [1] [4].

Table 1: Screening of Catalyst and Ligand Systems

Catalyst System Ligand Role & Rationale Recommended Use
Pd(PPh₃)₄ PPh₃ (Triphenylphosphine) Inexpensive, good for initial screening with electron-neutral/rich aryl boronic acids. Standard, unhindered couplings [1].
Pd₂(dba)₃ / SPhos SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) Bulky, electron-rich ligand; facilitates oxidative addition of deactivated aryl halides and reductive elimination [2]. Challenging substrates, low catalyst loading (0.1-1 mol%) [5].
Pd(OAc)₂ / XPhos XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) Even bulkier than SPhos; excellent for sterically hindered boronic acids and heteroaryl couplings [5]. Sterically demanding reactions [5].
NiCl₂(dppp) dppp (1,3-Bis(diphenylphosphino)propane) Cost-effective alternative to Pd; can activate less reactive aryl chlorides. Air- and moisture-sensitive [2]. Budget-conscious labs, chloride substrates [2].

Table 2: Selection of Base and Solvent Systems

Parameter Options Rationale and Considerations
Base K₂CO₃, Cs₂CO₃ Weak inorganic bases; good starting point for base-sensitive aldehydes [1] [3].
K₃PO₄ Stronger phosphate base; can improve yield with less reactive boronic acids [5].
NaOH, KOH Strong aqueous bases; risk of aldehyde hydration or decomposition [2].
Solvent Toluene / Dioxane / H₂O (2:1) Common biphasic system; good solubility for organic substrates and inorganic base [1].
DMF / DMSO Polar aprotic solvents; can increase reaction rate but may be harder to remove [5].
TBAB (Micelles) Aqueous micellar chemistry; "greener" alternative, often enables room temperature reactions [1].

Detailed Experimental Protocol

Suzuki-Miyaura Cross-Coupling of this compound with 4-Methoxyphenylboronic Acid

Objective: To synthesize 3-(4-Methoxyphenyl)-1H-indole-2-carbaldehyde.

Materials:

  • This compound (1.0 equiv.)
  • 4-Methoxyphenylboronic acid (1.5 equiv.)
  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
  • Base (e.g., K₂CO₃, 2.0 equiv.)
  • Solvent (e.g., Toluene/Ethanol/Water 4:2:1 mixture, 0.1 M wrt indole substrate)

Procedure:

  • Setup: In a round-bottom flask, charge this compound (240 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).
  • Degassing: Add the solvent mixture (Toluene/EtOH/H₂O, 10 mL). Seal the flask and purge the mixture with an inert gas (N₂ or Ar) for 10-15 minutes with stirring to remove oxygen.
  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (23 mg, 2 mol%).
  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with brine (2 x 20 mL). Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate) to obtain the desired product as a solid.

The workflow for this protocol is summarized below.

ExperimentalWorkflow Start Charge substrates and base in solvent mixture Degas Degas reaction mixture with N₂/Ar for 10-15 min Start->Degas AddCat Add Pd catalyst under inert atmosphere Degas->AddCat React Heat at 80-90 °C with stirring (4-16 h) AddCat->React Monitor Monitor reaction by TLC/LC-MS React->Monitor Workup Cool, dilute, wash with brine, dry organic layer Monitor->Workup Purify Concentrate and purify by flash chromatography Workup->Purify

Critical Analysis and Troubleshooting

  • Substrate Considerations: The aldehyde group is electrophilic and can be sensitive to strong nucleophiles (like organolithium reagents from other cross-couplings) and strong bases, which makes the mild Suzuki reaction an excellent choice [2]. The N-H proton is mildly acidic but is generally stable under these conditions.
  • Troubleshooting Common Issues:
    • Low Conversion: Ensure the reaction mixture is properly degassed, as oxygen can deactivate the Pd(0) catalyst. Consider switching to a more active catalyst system (e.g., SPhos or XPhos) [5] or increasing the reaction temperature.
    • Homocoupling of Boronic Acid: This can occur in the presence of oxygen. Thorough degassing is the best prevention [1].
    • Product Purity: The aldehyde can sometimes co-elute with by-products. Careful gradient optimization during flash chromatography is key. Characterization by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS is essential.

Application in Drug Development

The primary application of this protocol is in the rapid generation of structural diversity for biological screening [6] [4]. By coupling this compound with a library of commercially available boronic acids, a medicinal chemist can quickly produce a wide array of analogues. This is crucial for establishing Structure-Activity Relationships (SAR), fine-tuning properties like potency, metabolic stability, and solubility [6].

Furthermore, the 2-carbaldehyde group in the product can be used in further transformations, such as:

  • Reduction to a hydroxymethyl group.
  • Condensation with amines to form imines or secondary amines.
  • Oxidation to a carboxylic acid.

This makes the product a versatile intermediate in multi-step syntheses of complex drug candidates [4].

References

Documented Antiviral Activities of Related Indole Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Compound Description Target Virus Key Activity Metrics (EC50/IC50) Citation
6-Bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole (dihydrochloride) SARS-CoV-2 IC₅₀ = 1.06 µg/mL; SI = 78.6; 100% viral inhibition at 52.0 µM [1]
Indolylarylsulfone (IAS) 25 HIV-1 (WT) EC₅₀ = 4.7 nM [2]
Indolylarylsulfone (IAS) 26 HIV-1 (WT) EC₅₀ = 4.3 nM [2]
Dioxolan/Malonyl Indole 33 (R₁ = p-F-Bz, R₂=Br) HIV-1 Integrase Strand Transfer IC₅₀ = 0.2 µM [2]
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) Influenza A & CoxB3 virus IC₅₀ = 7.53 µmol/L [3]
3-Indoleacetonitrile Influenza A (H5N6, H1N1) Reduced mortality & weight loss in mice; lowered lung virus titers [4]

Suggested Antiviral Evaluation Protocols for Indole Derivatives

Should you obtain the compound 3-bromo-1H-indole-2-carbaldehyde, you can evaluate its potential using these established antiviral testing protocols.

In Vitro Cytotoxicity Assessment (CCK-8 Assay)
  • Objective: Determine the non-toxic concentration range of the compound for subsequent antiviral tests [4].
  • Procedure:
    • Seed adherent cells (e.g., A549 human lung epithelial cells) in a 96-well plate.
    • The next day, treat the cells with the compound at a range of serial dilutions.
    • After 24-48 hours of incubation, add the CCK-8 reagent to each well.
    • Incubate for 1-4 hours and measure the absorbance at 450 nm.
    • Calculate the cell viability and determine the 50% cytotoxic concentration (CC₅₀).
In Vitro Antiviral Activity Assay
  • Objective: Quantify the compound's ability to inhibit viral replication [1] [4].
  • Procedure:
    • Infect cell monolayers (e.g., A549, Vero, or MDCK cells for influenza) with a challenge dose of the virus (e.g., 10⁶ TCID₅₀/mL for SARS-CoV-2 [1]).
    • After the adsorption period, remove the inoculum and add maintenance medium containing non-cytotoxic concentrations of the test compound.
    • Incubate for a set period (e.g., 48-72 hours).
    • Collect the culture supernatants and quantify the viral titer using a method like the 50% tissue culture infectious dose (TCID₅₀) assay.
    • Calculate the concentration that inhibits 50% of viral replication (EC₅₀) and the Selectivity Index (SI = CC₅₀ / EC₅₀). An SI > 3-10 is typically considered promising for further study [1].
Molecular Docking Studies
  • Objective: Predict the potential binding mode and affinity of the compound to relevant viral target proteins [2].
  • Procedure:
    • Obtain the 3D crystal structure of a target protein (e.g., HIV-1 Reverse Transcriptase, PDB: 3MEG; SARS-CoV-2 Main Protease) from the RCSB PDB database.
    • Prepare the protein and ligand (this compound) structures using molecular visualization software (e.g., BIOVIA Discovery Studio).
    • Perform molecular docking simulations to identify potential binding poses and calculate the binding energy (B.E.).
    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and key amino acid residues in the protein's active site.

Experimental Workflow for Antiviral Drug Discovery

The diagram below outlines a logical workflow for the preclinical antiviral evaluation of a novel indole derivative.

Start Start: Novel Indole Derivative (this compound) Step1 In Silico Analysis (Molecular Docking) Start->Step1 Step2 In Vitro Cytotoxicity Assay (Determine CC₅₀) Step1->Step2 Step3 In Vitro Antiviral Assay (Determine EC₅₀ & SI) Step2->Step3 Step4 Mechanistic Studies (e.g., Viral Entry, Replication) Step3->Step4 Step5 In Vivo Animal Studies (e.g., Mouse Model of Infection) Step4->Step5 End Lead Compound Optimization Step5->End

Research Implications and Future Directions

The absence of specific data on this compound presents a clear opportunity for original research. Its structure is closely related to several potent antiviral agents, suggesting high potential.

  • Structure-Activity Relationship (SAR): The bromine atom at position 3 is a key feature. Research on HIV-1 integrase inhibitors shows that bromine substitution can be critical for high potency, as its size allows for optimal fitting into the enzyme's pocket [2].
  • Promising Viral Targets: Based on the activity of similar compounds, priority targets for testing should include SARS-CoV-2, Influenza virus, and HIV. The indole scaffold has demonstrated significant activity against these pathogens [2] [3] [1].
  • Suggested Experiments: Beyond the basic protocols, consider investigating the compound's potential to inhibit viral entry or cell-cell fusion, inspired by the activity of related compounds that suppress syncytium formation induced by the SARS-CoV-2 spike protein [1].

I hope this structured information provides a solid foundation for your research proposals and experimental planning. Should you require clarification on any of the cited methodologies, please feel free to ask.

References

Proposed Workflow for Evaluating 3-bromo-1H-indole-2-carbaldehyde as a DNA Gyrase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram outlines the key stages of this evaluation process, from molecular design to mechanistic validation.

G Start Start A A. Molecular Design & Rationale Start->A Initiates Project End End B B. Chemical Synthesis A->B Rational Design C C. Antibacterial Activity (MIC) B->C Synthetic Chemistry D D. DNA Gyrase Supercoiling Assay C->D In Vitro Screening E E. Molecular Docking & Dynamics D->E Target Enzyme Assay F F. Resistance Frequency E->F Mechanistic Studies G G. Cytotoxicity Assessment F->G Resistance & Cytotoxicity H H. Data Analysis & Lead Compound Identification G->H Lead Identification H->End Informs Further Development

Detailed Experimental Protocols

The following sections provide the methodologies corresponding to the key stages outlined in the workflow.

A. Molecular Design & Rationale

The design is based on the strategy of creating molecular hybrids, which combine two pharmacophores to potentially enhance efficacy and overcome resistance [1] [2].

  • Core Indole Scaffold: The 3-bromo-1H-indole-2-carbaldehyde serves as the primary scaffold. The bromide at the 3-position is a promising site for synthetic linkage to other bioactive molecules or for influencing electronic properties and target binding [3].
  • Hybridization Strategy: While your compound is a standalone molecule, its high potential lies in its use as a key synthetic intermediate. It can be linked to other known antibacterial agents (e.g., ciprofloxacin) via its aldehyde group to create novel hybrids aimed at dual-targeting or enhancing DNA gyrase inhibition [2].
B. Chemical Synthesis & Characterization

This protocol outlines the synthesis of the core indole compound.

  • Synthetic Route: While a specific route for this compound was not detailed in the search results, 6-bromo-1H-indole-2-carbaldehyde is commercially available from multiple chemical suppliers, indicating established synthetic pathways for such bromo-indole carbaldehydes [3].
  • Purification & Characterization:
    • Purification: Purify the crude product using techniques like column chromatography (silica gel, using an appropriate hexane/ethyl acetate gradient).
    • Characterization: Confirm the structure and purity using:
      • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy.
      • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) for exact mass confirmation.
      • Melting Point: Determine the melting point and compare with literature values if available [3].
C. In Vitro Antibacterial Activity (MIC Determination)

This standard broth microdilution assay evaluates the compound's direct antibacterial potency [2].

  • Procedure:
    • Prepare Mueller-Hinton (MH) broth in 96-well microtiter plates.
    • Serially dilute the test compound (this compound) and positive controls (e.g., Ciprofloxacin, Penicillin).
    • Inoculate each well with a standardized bacterial suspension (~5 × 10⁵ CFU/mL) of test strains.
    • Incubate the plates at 37°C for 18-24 hours.
    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
  • Test Strains: Include standard ATCC strains and clinically isolated multidrug-resistant (MDR) strains [1] [2]:
    • Gram-positive: Staphylococcus aureus (ATCC 6538), Bacillus subtilis (ATCC 6633).
    • Gram-negative: Escherichia coli (ATCC 35218), Pseudomonas aeruginosa (ATCC 27853).
D. DNA Gyrase Supercoiling Inhibition Assay

This assay directly tests if the compound inhibits the primary function of DNA gyrase [4].

  • Principle: DNA gyrase introduces negative supercoils into relaxed DNA. Inhibition prevents this conversion.
  • Procedure:
    • Set up a reaction mixture containing:
      • DNA gyrase enzyme (from S. aureus or E. coli).
      • Reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol).
      • Relaxed pBR322 plasmid DNA.
      • Varying concentrations of the test compound (dissolved in DMSO, with a DMSO-only control).
    • Incubate at 37°C for 30 minutes.
    • Stop the reaction with a stopping solution (e.g., containing SDS and proteinase K).
    • Analyze the DNA products by agarose gel electrophoresis.
    • Visualize the DNA bands under UV light after staining with ethidium bromide.
  • Analysis: The IC₅₀ (half-maximal inhibitory concentration) is determined by quantifying the disappearance of the relaxed DNA band and the appearance of the supercoiled DNA band. Ciprofloxacin is used as a positive control [4].
E. Molecular Docking & Dynamics Simulations

These computational studies predict the binding mode and stability of the compound within the DNA gyrase enzyme [4] [5].

  • Molecular Docking:
    • Obtain the 3D crystal structure of DNA gyrase B subunit (e.g., S. aureus, PDB ID: 3G75) [4].
    • Prepare the protein and ligand structures (add hydrogens, assign charges).
    • Define the binding pocket (often the ATP-binding site in the GyrB subunit).
    • Perform docking simulations using software like AutoDock Vina or GOLD to generate potential binding poses.
    • Analyze key interactions: hydrogen bonds, π-cation interactions, van der Waals forces, and hydrophobic contacts with residues like Arg-144, Gly-85, and Arg-84 [4].
  • Molecular Dynamics (MD) Simulations:
    • To assess binding stability, run MD simulations (e.g., 100 ns) using software like Desmond.
    • Analyze parameters such as Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), and the number of hydrogen bonds over time to confirm the stability of the docked complex [5].

Expected Results & Data Interpretation

Based on studies of closely related indole hybrids, you can anticipate the following types of results. The table below summarizes potential antibacterial activity and corresponding interpretations.

Assay Potential Outcome Interpretation
Antibacterial (MIC) MIC = 0.25 - 8 µg/mL against S. aureus [2] Good, comparable to some reported hybrids; indicates potency.
DNA Gyrase Inhibition IC₅₀ < 1.0 µg/mL [4] Confirms compound directly targets and inhibits DNA gyrase.
Molecular Docking Stable pose in active site; H-bonds with Arg144, Gly85 [4] Validates proposed mechanism and suggests binding mode.
F. Resistance Frequency Selection

This assay evaluates how easily bacteria can develop resistance to the compound compared to known antibiotics [2].

  • Procedure:
    • Spread a high-density bacterial culture (~10¹⁰ CFU) of S. aureus on agar plates containing the test compound at 4x and 8x its MIC.
    • Incubate at 37°C for 48-72 hours.
    • Count the number of resistant colonies that grow. The resistance frequency is calculated as (number of resistant colonies)/(total number of CFU plated).
  • Interpretation: A lower resistance frequency than ciprofloxacin would suggest that the compound may slow the development of clinical resistance [2].
G. Cytotoxicity Assessment

It is crucial to determine if the antibacterial activity is selective and not due to general cell poisoning.

  • Procedure (MTS/CellTiter-Glo Assay):
    • Seed mammalian cells (e.g., HepG2 liver carcinoma cells) in a 96-well plate.
    • Treat with serially diluted concentrations of the test compound for 24-48 hours.
    • Add MTS reagent or CellTiter-Glo reagent and measure the absorbance or luminescence.
    • Calculate the CC₅₀ (concentration that kills 50% of mammalian cells). A high CC₅₀ relative to the MIC indicates good selectivity and a promising safety window [6].

Conclusion and Future Perspectives

The provided Application Note outlines a comprehensive strategy to experimentally validate this compound as a DNA gyrase inhibitor. The strong evidence for related indole-based hybrids suggests a high probability of success [1] [2].

Following this protocol will allow you to:

  • Confirm or refute the hypothesized mechanism of action.
  • Quantify its potency and selectivity.
  • Generate sufficient data to decide whether to pursue further medicinal chemistry optimization, such as using this molecule as a building block for more complex hybrid agents.

References

N-bromosuccinimide vs molecular bromine indole bromination

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the fundamental difference between using NBS and Br₂? Br₂ is a strong, unmoderated electrophilic brominating agent. NBS provides a low, steady concentration of Br₂, making it a more controlled and selective reagent [1]. It is particularly useful for achieving selective bromination at specific positions without causing unwanted side reactions like polybromination or alkene addition [1] [2].

  • Q2: Why did my reaction with Br₂ yield multiple products or over-bromination? Molecular bromine is highly reactive and often leads to over-bromination, especially with electron-rich substrates like indole [3]. NBS is designed to mitigate this by maintaining a low concentration of Br₂ throughout the reaction, favoring mono-substitution and reducing the chance for multiple bromination events [1].

  • Q3: Can NBS brominate an aromatic ring like benzene? Standard NBS conditions are generally too mild to brominate simple, deactivated benzene rings. However, it is possible under drastic conditions, such as using concentrated sulfuric acid [4]. NBS is more commonly and effectively used for electrophilic bromination of electron-rich aromatics like phenols, anilines, and heterocycles (e.g., pyrrole, indole) [5].

  • Q4: My reaction is too slow with NBS. What could be wrong? The reaction rate with NBS is inherently slower than with Br₂ due to the lower concentration of the active brominating species [3]. This is a feature, not a bug, as it promotes selectivity. If the reaction is prohibitively slow, ensure you are using an appropriate initiator (like a radical initiator for allylic bromination or a Lewis/Brønsted acid for electrophilic aromatic substitution) and check that your reagents are anhydrous, as water can hydrolyze products [5].

Reagent Comparison Table

The table below summarizes the key characteristics of NBS and molecular bromine to aid in reagent selection.

Property N-Bromosuccinimide (NBS) Molecular Bromine (Br₂)
Physical Form White, crystalline solid [1] Dense, fuming orange liquid [1]
Handling & Safety Easier and safer; solid minimizes fuming [1] Hazardous; corrosive fumes and difficult to dispense [1]
Bromination Type Selective (allylic/benzylic, electron-rich aromatics) [1] [5] Broad and aggressive electrophilic bromination
Reaction Rate Slower, controlled release of Br₂ [3] Very fast [3]
Typical Solvents CCl₄, CHCl₃, DMSO, AcOH, aqueous mixtures [1] [5] CHCl₃, AcOH, DCM, water
Common Byproducts Succinimide (easy to remove) [1] HBr (corrosive)

Troubleshooting Guide

Use this flowchart to diagnose common problems in your bromination experiments. The logic is based on the fundamental reactivity differences outlined in the search results.

troubleshooting start Start: Bromination Problem q1 Getting multiple products or over-bromination? start->q1 q2 Reaction too slow or no reaction? q1->q2 No q3 Targeting an allylic or benzylic position? q1->q3 Yes q5 Using anhydrous conditions and radical initiator (e.g., AIBN)? q2->q5 With NBS sol2 Switch to Br₂ It is a stronger, faster electrophile. [3] q2->sol2 With Br₂ (Rare) q4 Brominating an electron-rich aromatic (e.g., indole)? q3->q4 No sol3 Use NBS with radical initiation Standard for allylic/benzylic bromination. [1] [5] q3->sol3 Yes sol1 Switch to NBS It provides a low, controlled concentration of Br₂ for superior selectivity. [1] q4->sol1 Yes sol4 Use NBS with an acid catalyst Acid enhances electrophilicity for aromatic rings. [5] [4] q4->sol4 For deactivated rings q5->sol4 No sol5 Check & Add Initiator Reaction requires initiation to begin. [5] q5->sol5 Yes

Experimental Protocols

Here are detailed methodologies for key bromination reactions based on the search results.

Protocol 1: Allylic/Benzylic Bromination with NBS (Wohl-Ziegler Reaction)

This protocol is ideal for selectively replacing a hydrogen atom with a bromine at a position adjacent to a double bond or aromatic ring [1] [5].

  • Reaction Mechanism: The reaction proceeds via a free-radical chain mechanism [1]. A radical initiator like AIBN generates a bromine radical from the small amount of Br₂ produced by NBS. This radical abstracts the weakly bonded allylic/benzylic hydrogen, creating a stable radical intermediate that then reacts with Br₂ to yield the product and propagate the chain [1] [5].
  • Procedure:
    • Setup: In a round-bottom flask, add NBS (1.1 equiv) and the substrate (1.0 equiv). Add anhydrous carbon tetrachloride (CCl₄) or another inert solvent like CCl₄ as the solvent [5].
    • Additives: Add a catalytic amount of a radical initiator (azobisisobutyronitrile (AIBN) or benzoyl peroxide). For acid-sensitive compounds, barium carbonate (BaCO₃) can be added to scavenge any HBr formed [5].
    • Initiation: Heat the mixture to reflux while irradiating with a tungsten lamp [5].
    • Monitoring: Monitor the reaction by TLC until the starting material is consumed.
    • Work-up: Cool the mixture to room temperature. Filter off the succinimide byproduct and concentrate the filtrate under reduced pressure.
    • Purification: Purify the crude residue by flash column chromatography to obtain the pure allylic/benzyl bromide.
Protocol 2: Electrophilic Aromatic Bromination with NBS

This protocol is suitable for brominating electron-rich aromatic heterocycles, such as indoles [5].

  • Reaction Mechanism: This is an electrophilic aromatic substitution (SEAr). Under acidic conditions, NBS is activated to generate a stronger electrophilic bromine species ("Br⁺"). This attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity [5].
  • Procedure:
    • Setup: Dissolve the aromatic substrate (e.g., indole, 1.0 equiv) in a solvent like chloroform, dimethylformamide (DMF), or acetonitrile [5] [6].
    • Activation: To this solution, add a Lewis or Brønsted acid catalyst (e.g., concentrated sulfuric acid for drastic conditions, or a milder acid for sensitive substrates) [5] [4].
    • Addition: Add NBS (1.0 - 2.0 equiv, depending on desired substitution) portion-wise at 0°C or room temperature with stirring [5].
    • Monitoring: Monitor the reaction by TLC.
    • Work-up: Quench the reaction by pouring it into a saturated sodium thiosulfate solution to destroy any excess brominating agent. Extract with an organic solvent (e.g., DCM or EtOAc).
    • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by recrystallization or flash column chromatography.

References

Troubleshooting Guide: Selective Bromination of Indoles

Author: Smolecule Technical Support Team. Date: February 2026

Challenge/Symptom Possible Cause Solution & Experimental Protocol
Non-selective polybromination Use of traditional, non-selective brominating agents (e.g., NBS, Br₂) without control. Adopt a one-step organocatalytic method. Treat substrate with 1.0 equivalent Pyridinium tribromide and 1.0 equivalent HCl in methanol at 0°C. Reaction is complete in ~10 minutes. [1]
Low C5-selectivity on indolo[2,3-a]quinolizidine Inherent high reactivity of the indole ring at multiple positions (C3). Use the protocol above. The reaction proceeds via an in-situ generated C3-, C5-brominated indolenine intermediate, which acts as the site-specific brominating agent. No protecting groups needed. [1]
Need to functionalize 3,3'-bi-1H-indoles Difficulty in controlling the number and position of bromine atoms on the biindole system. Use NBS in a 1:1 THF/DCM solvent system. For tetrabromination (e.g., 2,2′,6,6′), use 2.0 eq NBS. For hexabromination (2,2′,5,5′,6,6′), use 6.0 eq NBS. Avoids side products common in CCl₄. [2]
Requiring a versatile bromine handle Bromine is a versatile functional group for further derivatization (e.g., cross-coupling). The C5-brominated indole product serves as a key intermediate for further functionalization, aiding in drug and agrochemical development. [1]

Frequently Asked Questions (FAQs)

  • Q: Why is achieving selectivity in indole bromination so difficult?

    • A: The indole ring is highly reactive, and its different carbon positions (C2, C3, C5, etc.) often have similar reactivity, causing traditional electrophilic bromination to produce complex mixtures. Controlling this requires strategies to temporarily deactivate the ring or guide the reagent to a specific site. [1]
  • Q: What is the role of the indolenine intermediate in the one-step C5-selective method?

    • A: Researchers propose that the reaction generates a C3-, C5-brominated indolenine species in situ. This intermediate is key to the selectivity, as it acts as a "bromine shuttle" that selectively delivers a bromonium ion to the C5-position of the starting material, preventing runaway polybromination. [1]
  • Q: Are there enzymatic solutions for selective halogenation?

    • A: Yes. Nature uses FAD-dependent halogenases (FDHs), which are highly regioselective biocatalysts. Recent research on the eagle-killing toxin AETX revealed a single-component FDH (enzyme AetF) that selectively brominates tryptophan. These enzymes offer a blueprint for achieving precise selectivity. [3]

Experimental Workflow for Selective Bromination

The following diagram illustrates the strategic decision-making process and key experimental steps for achieving selective bromination, based on the cited research.

G Start Start: Selective Bromination of Indole Step1 Analyze Substrate Structure Start->Step1 Step2 Define Selectivity Goal Step1->Step2 C1 Is it an indolo[2,3-a]quinolizidine targeting C5 position? Step2->C1 Step3 Choose Appropriate Method Step4 Execute Bromination Reaction Step5 Obtain Brominated Product Step4->Step5 C2 Is it a 3,3'-bi-1H-indole requiring polybromination? C1->C2 No M1 Method: One-Step Organocatalysis (Ref: Chiba University Protocol) Reagents: Pyridinium tribromide, HCl Solvent: MeOH, 0°C Time: ~10 min C1->M1 Yes C2->M1 M2 Method: Stoichiometric NBS Bromination (Ref: Synthetic Pathway to Biindoles) Reagents: 2.0-6.0 eq NBS Solvent: 1:1 THF/DCM C2->M2 Yes M1->Step4 M2->Step4

Key Underlying Principles

The methods highlighted work by controlling the reaction environment and mechanism. The organocatalytic method uses a carefully designed acid/bromide system to generate a selective brominating agent in situ, avoiding the indiscriminate reactivity of molecular bromine [1]. Furthermore, solvent effects play a crucial role, as demonstrated by the switch from CCl₄ to THF/DCM to successfully achieve higher levels of bromination on biindole scaffolds without excessive decomposition [2].

References

optimizing Vilsmeier-Haack formylation electron-deficient indoles

Author: Smolecule Technical Support Team. Date: February 2026

Modern Formylation Strategies for Challenging Indoles

Method Key Feature / Mechanism Target Position on Indole Substrate Compatibility & Notes
NCS/DMSO Oxidative System [1] Oxidation of 2-methylindoles bearing a C3-heteroatom functional group. C2 Broad substrate scope, excellent functional group tolerance. Avoids harsh conditions and transition metals. [1]
Red-Light Mediated Photoredox Catalysis [2] Photoredox catalysis using a helical carbenium ion and 2,2-dimethoxy-N,N-dimethylethanamine as formyl source. C3 Broad substrate scope, mild conditions, efficient scalability. A sustainable approach. [2]
Catalytic Vilsmeier-Haack Reaction [3] Uses a phospholene-oxide catalyst and diethyl bromomalonate with DMF. Operates at room temperature. C3 Demonstrated for deuterated formylation. Milder than traditional POCl3-based methods. [3]
Masked Formylation via Dithianes [4] Uses a thionium ion intermediate from 1,3-dithiane oxide for electrophilic substitution. N/S Works with activated aromatics and heteroarenes. Includes a mild, sustainable cleavage protocol. [4]

Detailed Experimental Protocols

For reliable results, please follow these procedures exactly as described.

Protocol 1: C2-Formylation via NCS/DMSO Oxidation [1]

This procedure converts 2-methylindoles with a C3-heteroatom functional group directly into C2-formyl indoles.

  • Reaction Setup: In an oven-dried glassware under a N₂ atmosphere, add your 2-methylindole substrate (1.0 equiv) and anhydrous chlorinated solvent (e.g., CH₂Cl₂ or CHCl₃).
  • Reaction Execution: Add N-Chlorosuccinimide (NCS) and Dimethyl Sulfoxide (DMSO) to the solution. The original study found chlorinated solvents gave optimal yields (~76%).
  • Monitoring & Work-up: Monitor reaction completion by TLC. Upon completion, work up the mixture and purify the product using standard techniques (e.g., column chromatography). The method is noted for its functional group tolerance.
Protocol 2: C3-Formylation via Catalytic Vilsmeier-Haack Reaction [3]

This is a milder, catalytic variant of the Vilsmeier-Haack reaction.

  • Reaction Setup: Charge a flame-dried Schlenk flask under argon with indole (1.0 equiv) and 3-methyl-1-phenyl-2-phospholene 1-oxide (0.15 equiv). Evacuate and refill with argon three times.
  • Add Reagents: Add anhydrous acetonitrile by syringe. Then add, in sequence, diethyl bromomalonate (1.2 equiv), deuterated N,N-Dimethylformamide (DMF) (1.5 equiv), and phenylsilane (1.5 equiv). Attach an argon-filled balloon.
  • Stirring: Stir the reaction mixture at room temperature for 16 hours. The solution will become cloudy.
  • Work-up and Isolation: Carefully quench the reaction by adding 2 M NaOH dropwise. Dilute with ethyl Acetate, separate the organic layer, and extract the aqueous layer multiple times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can be slurried in Dichloromethane and washed with petroleum ether to afford pure product.

Method Selection Workflow

To help you select the most appropriate method for your specific needs, follow this decision workflow:

G Start Start: Need to formylate an electron-deficient indole Q1 What is your target position on the indole ring? Start->Q1 Q2_C2 Does your substrate have a 2-methyl and C3-heteroatom group? Q1->Q2_C2 C2 Position Q2_C3 Is a very mild, room-temperature method a high priority? Q1->Q2_C3 C3 Position Q3 Are you formylating an activated arene or heteroarene in a multi-step strategy? Q1->Q3 Consider alternative strategy Q2_C2->Q3 No M1 Method 1: NCS/DMSO Oxidative System (C2-Selective) Q2_C2->M1 Yes M2 Method 2: Catalytic Vilsmeier-Haack (C3-Selective) Q2_C3->M2 Yes M3 Method 3: Red-Light Mediated Formylation (C3-Selective) Q2_C3->M3 No M4 Method 4: Masked Formylation via Dithianes Q3->M4 Yes Reassess Reassess Substrate. Standard Vilsmeier-Haack may not be suitable. Q3->Reassess No

Frequently Asked Questions

  • Why is the standard Vilsmeier-Haack reaction poor for electron-deficient indoles? The reaction relies on electrophilic aromatic substitution. The key chloromethylene iminium salt (Vilsmeier reagent) is a moderate electrophile whose formation and reactivity are favored by electron-donating groups on the substrate. Electron-deficient indoles have a less nucleophilic ring, leading to low conversion and poor yields [5] [6].
  • Are there sustainable alternatives to traditional methods? Yes. The red-light mediated photoredox catalysis method uses low-energy light for activation, minimizing health risks and offering a milder pathway [2]. The masked formylation strategy also includes a "mild, sustainable cleavage protocol" as an advantage over harlier conditions [4].

References

improving yield 3-bromo-1H-indole-2-carbaldehyde synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Workflow and Optimization

The diagram below outlines a general workflow for synthesizing a functionalized indole-2-carbaldehyde, highlighting stages where yield optimization is often critical.

G Start Start: Plan Synthesis Step1 Select Starting Material (e.g., 2-aminobenzonitrile, indole-2-carbaldehyde) Start->Step1 Step2 Perform Key Cyclization or Functionalization Step1->Step2 Step3 Introduce C2 Aldehyde and C3 Bromo Groups Step2->Step3 Step4 Purify and Characterize Product Step3->Step4 Param1 Optimization Parameters: - Base/Solvent - Temperature/Time - Protecting Groups Param1->Step1 Param2 Optimization Parameters: - Electrophile/Base - Reaction Order - Protecting Groups Param2->Step2 Param2->Step3 Param3 Optimization Parameters: - Purification Method - Crystallization Param3->Step4

Troubleshooting Low Yields

The table below summarizes common issues, their potential causes, and solutions based on methodologies from the search results.

Problem Potential Causes Proposed Solutions & Methodologies

| Low Yield in Indole Ring Formation | Non-optimal base or solvent; unsuitable protecting group; incorrect temperature. | - Base/Solvent Screening: Test organic bases (DIPEA, Et₃N, DBU) vs. inorganic (K₂CO₃, Cs₂CO₃, NaH). Assess polar aprotic (DMF, THF) and non-polar solvents (toluene), or solvent-free conditions [1].

  • Protecting Groups: For amine-containing precursors, use –NH-CBz or similar groups that are stable yet readily removable [2]. | | Poor Regioselectivity during Bromination | Bromination occurs at undesired positions (e.g., C5 instead of C3). | - Use a Protecting Group: Protect the C2 aldehyde as an acetal before bromination to direct electrophilic substitution to C3.
  • Control Electrophilicity: Use milder brominating agents (e.g., NBS) at low temperatures. | | Incomplete Conversion / Side Reactions | Unoptimized stoichiometry; reactive functional groups interfering. | - Stoichiometry & Order: In Van Leusen-type reactions, use 2.0 equiv aldehyde, 1.0 equiv TosMIC, 3.5 equiv base [3]. For imination, use 2.0 equiv aldehyde to 1.0 equiv glycine ester salt [1].
  • One-Pot vs. Stepwise: A well-designed one-pot cascade can minimize intermediate isolation and improve overall yield [1]. | | Low Product Purity | Co-precipitation of salts or by-products during workup. | - Purification: Utilize flash column chromatography for initial purification [3]. Optimize recrystallization solvents (e.g., EtOAc/hexane, DCM/hexane) to obtain analytically pure crystals. |

Experimental Protocol Highlights

The table below outlines two relevant synthetic methods from the search results that can inform your optimization.

Method Key Reaction Steps Yield & Characterization

| Van Leusen Three-Component Reaction [3] | 1. Condense indole-3-carbaldehyde with an amine to form an imine intermediate. 2. Add p-toluenesulfonylmethyl isocyanide (TosMIC) and K₂CO₃. 3. React at 60°C for 24 hours. | - Yields: Not explicitly stated for aldehydes, but the method is general for 3-substituted indoles.

  • Characterization: Standard techniques include FT-IR, ESI-MS, 1H/13C NMR. | | Cascade Imination-Heterocyclization [1] | 1. Mix 1,5-disubstituted indole-2-carbaldehyde with a glycine alkyl ester HCl salt.
  • Add a base (optimal: DIPEA, 3.5 equiv).
  • Heat under solvent-free conditions at 120°C in a sealed tube. | - Optimized Yield: 70% for model substrate.
  • Key Factors: Solvent-free conditions and high temperature were crucial for success. |

Frequently Asked Questions

  • What are the key characterization techniques for confirming the structure of my synthesized 3-bromo-1H-indole-2-carbaldehyde? You should use a combination of techniques. FT-IR will confirm the presence of the aldehyde carbonyl stretch. Multidimensional NMR (1H and 13C) is essential for confirming the substitution pattern on the indole ring and identifying the characteristic aldehyde proton. Finally, mass spectrometry (e.g., ESI-MS) will confirm the molecular weight [4].

  • Why might I consider using a protecting group strategy for this synthesis? Using a protecting group on the indole nitrogen (e.g., with a benzyl or sulfonyl group) can prevent unwanted side reactions during both the formation of the indole core and subsequent functionalization like bromination. It can also improve the solubility and crystallinity of intermediates [2] [5].

  • The search results don't provide a direct protocol for my compound. What should be my next step? The strategies here provide a strong foundation. Your next step should be to consult broader literature on indole chemistry, particularly focusing on the Fischer indole synthesis and electrophilic substitution on indoles. You can then adapt the optimization parameters—such as base, solvent, temperature, and protecting groups—to your specific starting materials, guided by the general principles outlined here.

References

purification methods 3-bromo-1H-indole-2-carbaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Handling

  • Chemical Formula: C₉H₆BrNO [1] [2]
  • Molecular Weight: 224.057 g/mol [2]
  • CAS Number: 906440-21-9 [2]
  • MDL Number: MFCD12402546 [2]

This compound is typically a solid at room temperature. No specific stability data was available in the search results, so it is advisable to store it in a cool, dark place (e.g., a refrigerator) under an inert atmosphere if long-term storage is planned.

Purification Methods Overview

Based on standard laboratory practices for similar organic compounds, the following methods are applicable for purifying 3-bromo-1H-indole-2-carbaldehyde. The choice of method depends on the nature of the impurities and the required purity.

Method Typical Application Key Considerations
Recrystallization Final purification step to obtain high-purity solid; removes soluble and insoluble impurities. Choice of solvent is critical; often requires trial and error (common solvents: ethanol, ethyl acetate/hexane mixtures).
Flash Chromatography Highly effective for separating complex mixtures and removing closely related by-products. Silica gel is standard; eluent system (e.g., Hexane/EtOAc) must be optimized via TLC [3].
Thin-Layer Chromatography (TLC) Primarily for monitoring reaction progress and checking purity; used to determine optimal chromatographic conditions. Essential for analytical checks and guiding preparative-scale separations [3].

Troubleshooting Common Issues

Here are solutions to problems you might encounter during purification.

Problem Possible Cause Suggested Solution
Low Recovery After Recrystallization Solvent is too hot or too much solvent is used; product remains in mother liquor. Reduce solvent volume; allow slower cooling; consider using a different solvent or mixed solvent system.
Poor Separation on TLC/Column Incorrect eluent polarity; degraded silica gel; sample overload. Adjust eluent ratio (e.g., increase polarity for slow-moving spots); use fresh silica gel; load less material on the column.
Product Decomposition Compound is unstable on silica gel or under prolonged exposure to light, air, or heat. Use deactivated silica gel or switch to flash alumina; work under inert atmosphere; minimize exposure to light; reduce process time.

Experimental Context from Literature

The provided search results include synthesis procedures where purification of similar compounds was performed. While not a direct protocol for the target molecule, this offers a valuable experimental context.

  • In a synthesis of α-bromoacryloylamido indolyl pyridinyl propenones, the final products were purified using flash chromatography with silica gel and an appropriate solvent system [3].
  • During the preparation of intermediates, one research group monitored reactions by TLC on silica gel and visualized compounds using an aqueous KMnO₄ solution [3]. This is a standard method for tracking reactions and assessing purity before larger-scale purification.
  • Another study on synthesizing 2-(1H-indol-3-yl)-1H-benzimidazole derivatives highlighted a method praised for "easy purification" [4]. While details were not specified, this often involves a simple work-up like filtration and washing, which can be highly effective for insoluble solids.

The workflow below summarizes the decision-making process for purifying this compound based on the information above.

Start Crude Product TLC Analyze by TLC Start->TLC Decision1 Are impurities present? TLC->Decision1 Column Purify by Flash Column Chromatography Decision1->Column Yes, multiple spots Recryst Recrystallize Decision1->Recryst No or few impurities Column->Recryst PureProduct Pure this compound Recryst->PureProduct

Key Recommendations

To summarize the strategy for purifying this compound:

  • Always use TLC to assess the crude mixture first. This will inform you about the complexity of the impurity profile.
  • For complex mixtures, flash column chromatography on silica gel is the most reliable method for separation.
  • For final polishing or if the crude is already quite pure, recrystallization is the preferred method to obtain a high-purity solid.
  • Due to the presence of an aldehyde group and a bromine atom, handle the compound with care, and minimize its exposure to light and air to prevent decomposition.

References

Experimental Protocol: Electrochemical Bromination of Indoles

Author: Smolecule Technical Support Team. Date: February 2026

This method is adapted from a 2019 study on a transition-metal-free electrochemical umpolung bromination of the indole C–H bond [1].

  • Reaction Summary: This protocol enables the regioselective synthesis of 3-bromoindole from indole using bromide salts, avoiding transition metal catalysts and chemical oxidants through electrochemical oxidation [1].

Reaction Setup [1]

  • Electrode Material: Graphite rod
  • Bromide Source & Electrolyte: A mixture of tetrabutylammonium bromide (nBu4NBr, 2 equiv.) and ammonium bromide (NH4Br, 2 equiv.)
  • Solvent: Anhydrous acetonitrile (MeCN)
  • Operating Mode: Galvanostatic (constant current), at 2 mA
  • Reaction Vessel: Standard undivided electrochemical cell

Step-by-Step Procedure

  • Cell Assembly: Charge the reaction vessel with indole (1.0 equiv.), nBu4NBr (2.0 equiv.), and NH4Br (2.0 equiv.)
  • Add Solvent: Add anhydrous acetonitrile under an inert atmosphere
  • Insert Electrodes: Place graphite rod electrodes (anode and cathode) into the reaction mixture
  • Start Electrolysis: Apply a constant current of 2 mA and monitor the reaction
  • Work-up: Upon completion, concentrate the reaction mixture and purify by standard techniques (e.g., column chromatography) to isolate 3-bromoindole

Solvent Performance Guide

The table below summarizes the yield of 3-bromoindole across different solvents from the optimization study [1].

Solvent Chemical Abbreviation Isolated Yield (%)
Acetonitrile MeCN 81
Ethyl Acetate EtOAc 58
Dimethyl Sulfoxide DMSO 54
Dichloroethane DCE 43
Tetrahydrofuran THF 39
Dimethylformamide DMF 25
Ethanol EtOH 20
1,4-Dioxane - <5

Key Findings [1]

  • Optimal Solvent: Anhydrous acetonitrile (MeCN) gave the highest yield (81%). The reaction is highly sensitive to water, which sharply reduces yield.
  • Salt Combination: Using both nBu4NBr and NH4Br is crucial for high efficiency. Using either salt alone results in significantly diminished yields.
  • Current and Electrodes: Deviating from the 2 mA current or substituting the graphite anode with a platinum plate led to lower yields.

Troubleshooting FAQs

Q1: My reaction yield is significantly lower than expected. What could be wrong?

  • Moisture Contamination: This is the most common issue. Ensure all reagents are dry and the solvent is anhydrous. The presence of water drastically reduces yield [1].
  • Incorrect Bromide Salts: Verify you are using the mixed bromide system (nBu4NBr/NH4Br). Using only one type of salt, especially only NH4Br (due to poor solubility), gives poor results [1].
  • Suboptimal Current: Confirm your power supply is delivering a constant current of 2 mA. Increasing or decreasing this value can diminish yield [1].

Q2: Why is a mixture of two bromide salts necessary? The combination serves two purposes [1]:

  • nBu4NBr: Provides high solubility in organic solvents.
  • NH4Br: Its ammonium cation facilitates the cathodic reduction of protons to hydrogen, which helps maintain the overall electrochemical balance. The absence of NH4Br slows this process and reduces yield.

Q3: The reaction fails in 1,4-dioxane but works well in EtOAc, even though both are ethereal solvents. Why? Solvent performance in electrochemical reactions depends on a complex combination of properties, including polarity, dielectric constant, and ability to solubilize the ionic intermediates. The data shows that the efficiency can vary widely even among seemingly similar solvent classes, so it is critical to follow the optimized solvent screen [1].

Experimental Workflow Diagram

The following diagram visualizes the key steps and decision points in the experimental protocol for the electrochemical bromination of indoles.

G A Start: Reaction Setup B Assemble Electrochemical Cell A->B C Charge with Indole, nBu4NBr, and NH4Br B->C D Add Anhydrous Acetonitrile (MeCN) C->D CF2 Critical: Use Mixed Bromide Salt System C->CF2 E Insert Graphite Electrodes D->E CF1 Critical: Ensure System is Anhydrous D->CF1 F Apply Constant Current (2 mA) E->F G Monitor Reaction to Completion F->G G->F No H Work-up and Purification G->H Yes I Isolate 3-Bromoindole H->I

Diagram Title: Electrochemical Indole Bromination Workflow

The diagram illustrates the linear workflow from reaction setup to product isolation, highlighting two critical factors for success: using the mixed bromide salt system and ensuring the reaction environment is anhydrous [1].

References

Technical Support Center: 3-Bromo-1H-indole-2-carbaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Welcome. This resource provides guidance on handling and stabilizing 3-bromo-1H-indol-2-carbaldehyde, a key intermediate in synthesizing complex azaheterocycles with biological activity [1]. The following protocols are designed to minimize decomposition and ensure experimental reproducibility.


Frequently Asked Questions (FAQs)

Q1: Why is the stability of 3-bromo-1H-indol-2-carbaldehyde so critical in research? This aldehyde is a high-value precursor for synthesizing novel drug candidates. Its reactivity makes it prone to decomposition, which can lead to reduced yields, impure products, and failed experiments, ultimately slowing down research and development efforts [1].

Q2: What are the primary factors that cause this compound to decompose? While specific studies on this compound are limited, common degradation pathways for similar sensitive aldehydes include:

  • Oxidation: The aldehyde group can oxidize to a carboxylic acid, especially upon exposure to air.
  • Light-Induced Reactions: The indole and bromo groups can make the molecule susceptible to photochemical degradation.
  • Heat: Elevated temperatures can accelerate various decomposition pathways.
  • Acidity/Basicity: The compound may be unstable under strongly acidic or basic conditions.

Q3: Are there any specific stabilizers or additives recommended? The search results do not specify additives for this particular compound. The most robust strategy is to control the storage environment (dark, cold, inert atmosphere). Purity new batches upon receipt and use them promptly.


Troubleshooting Guide: Preventing Decomposition

Observed Issue Potential Causes Recommended Corrective Actions

| Darkening of solid or solution | Oxidation by atmospheric oxygen; Exposure to light. | 1. Store under an inert gas (N₂, Ar). 2. Use sealed, light-proof containers. 3. Re-purify via recrystallization before use. | | Formation of impurities during reactions | Decomposition of the starting material under reaction conditions. | 1. Ensure reaction vessels are moisture-free. 2. Monitor reaction temperature carefully to avoid overheating. 3. Consider using milder reaction conditions if possible. | | Low yield in downstream products | Use of partially decomposed starting material. | 1. Check the purity of the aldehyde before use (TLC, NMR). 2. Optimize storage conditions as a preventative measure. |


Standard Operating Procedure (SOP): Handling and Storage

1. Objective To define the procedure for receiving, storing, and handling 3-bromo-1H-indol-2-carbaldehyde to maintain its chemical integrity.

2. Materials

  • 3-Bromo-1H-indol-2-carbaldehyde
  • Amber vial or flask with a tight-sealing septum
  • Argon or Nitrogen gas supply
  • Desiccant (e.g., silica gel)
  • Freezer (~ -20 °C)
  • Glove bag or glove box (optional, for long-term storage)

3. Methodology

  • Receiving: Upon arrival, inspect the compound. Note its physical state and color.
  • Storage: Weigh the material and divide it into single-use aliquots in amber glass vials. Flush each vial with an inert gas for 2-3 minutes before sealing. Label the vials with the date, batch number, and your initials. Store the primary containers at -20 °C.
  • Handling: Always allow the vial to reach room temperature before opening to prevent moisture condensation. Weigh out samples quickly in a fume hood and immediately return the stock vial to the freezer.

The workflow below summarizes the core stabilization strategy:

Start Receive Chemical Step1 Divide into Single-Use Aliquots Start->Step1 Step2 Store in Amber Vials Step1->Step2 Step3 Flush with Inert Gas (N₂/Ar) Step2->Step3 Step4 Store at -20°C Step3->Step4 Check Check Purity Before Use Step4->Check For Experiment


Analytical Methods for Quality Control

Routinely monitor the integrity of your stock using these techniques. The table below outlines expected outputs for a pure compound versus degraded material.

Method Expected Output for Pure Compound Signs of Decomposition
Thin-Layer Chromatography (TLC) A single major spot. Multiple spots or streaking, indicating impurities.
NMR Spectroscopy Clean spectrum matching the known structure. Extra signals, particularly in the aldehyde region or aromatic region.
Melting Point A sharp melting point within literature range. Broadened or depressed melting point.

Experimental Context: Utility in Drug Discovery

Understanding the application of this compound can highlight the importance of its stability. It is a crucial building block for synthesizing complex molecules like 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives [1].

These derivatives show significant antimicrobial activity against challenging pathogens, including:

  • Staphylococcus aureus (including MRSA strains)
  • Mycobacterium smegmatis
  • Candida albicans

Some specific derivatives, such as compounds 3ao and 3aq, have shown remarkably high potency with Minimum Inhibitory Concentration (MIC) values of < 1 µg/mL against staphylococci [1]. Using a pure, high-quality starting material like 3-bromo-1H-indol-2-carbaldehyde is therefore essential for successfully reproducing these synthetic routes and achieving the reported biological activity.

References

troubleshooting low yield Van Leusen reaction indoles

Author: Smolecule Technical Support Team. Date: February 2026

Van Leusen Reaction Troubleshooting Guide

Frequently Asked Questions
  • What is the role of TosMIC in the Van Leusen reaction? TosMIC (tosylmethyl isocyanide) is a versatile one-carbon building block. Its structure allows it to act as a precursor for various heterocycles. In the Van Leusen oxazole synthesis, it can function as an electrophile, where an oxy-anion attacks the carbon of the C≡N group. Computational studies show this is feasible because the nucleophilic attack occurs orthogonally to the lone pair on the isocyanide carbon [1] [2].

  • Are there modern automation approaches to optimize reactions like this? Yes. Recent advances in automated synthesis platforms use closed-loop optimization. These systems robotically execute reactions and use in-line analytics (like HPLC or Raman spectroscopy) to quantify outcomes. An optimization algorithm then suggests new reaction parameters for the next cycle, iteratively improving the yield. This approach has been shown to provide up to a 50% yield improvement over 25-50 iterations for some reactions [3].

Common Problems & Solutions

The table below summarizes a common problem, its potential causes, and recommended solutions based on general Van Leusen reaction principles.

Problem Potential Cause Solution / Optimization Step
Low Yield of Target Product Formation of a 4-alkoxy-2-oxazoline byproduct. Carefully control the amount of primary alcohol (e.g., MeOH, EtOH) used as a solvent or additive. The quantity should typically be in the range of 1-2 equivalents to minimize this side reaction [2].
Poor conversion or slow reaction kinetics. Consider using microwave irradiation to enhance reactivity. This technique has been successfully applied in Van Leusen three-component condensations, reducing reaction times and improving yields [4].
Detailed Experimental Protocol

The following workflow outlines a general procedure for a Van Leusen three-component reaction, which can be a starting point for method development. The conditions below are adapted from a protocol used to synthesize imidazoquinoxalines [4].

Start Start Reaction Setup Step1 Step A: Schiff Base Formation - Combine 1,2-phenylenediamine and carbonyl component (e.g., ethyl glyoxylate). - Solvent: DMF - MW: 100°C, 10 min Start->Step1 Step2 Step B: Van Leusen Cyclization - Add TOSMIC and base (K₂CO₃)  to the reaction mixture. - MW: 180°C, 10 min Step1->Step2 Step3 Optional: Deprotection/Cyclization - Treat intermediate with TFA. - MW: 120°C, 10 min Step2->Step3 For tricyclic systems End Reaction Complete Step2->End For imidazole products Step3->End

Key Parameters for Microwave Protocol [4]:

  • Reactor: Microwave vial
  • Solvent: DMF
  • Step A Temperature: 100 °C
  • Step A Time: 10 minutes
  • Step B Temperature: 180 °C
  • Step B Time: 10 minutes

Key Optimization Strategy: Closed-Loop Systems

For persistent challenges with reaction optimization, the most robust strategy identified is the use of an integrated self-optimizing platform. This approach moves beyond traditional one-variable-at-a-time experimentation.

The core components of such a system are [3]:

  • Programmable Synthesis Robot: Executes the chemical procedures.
  • In-line Sensors: Continuously monitor reaction progress (e.g., via HPLC, Raman, NMR).
  • Optimization Algorithm: Analyzes sensor data and suggests new reaction conditions to improve the outcome in the next cycle.

This methodology has been successfully demonstrated for complex reactions, including a Van Leusen oxazole synthesis, leading to significant yield improvements through multiple automated iterations [3].

References

scale-up challenges 3-bromo-1H-indole-2-carbaldehyde production

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Optimization

A key intermediate, 3-bromo-1H-indole-2-carbaldehyde, can be accessed through the nitrosation of indoles. One study optimized this reaction to minimize side products like deep red-colored dimers and improve yields for both electron-rich and electron-poor indoles [1].

Optimized Protocol for 1H-Indazole-3-carboxaldehyde (Adaptable Precursor) [1]

Parameter Optimal Condition Notes / Rationale
Starting Material Indole or 5-Bromoindole Procedure applicable to various indoles [1]
Nitrosating Mixture NaNO₂ (8 equiv), HCl (2.7 equiv) Excess HCl reduces yield; leads to diazonium salt formation and decarboxylation [1]
Solvent System DMF : Water (3 : 5.3) -
Temperature 0 °C Lower temperature suppresses side reactions [1]
Addition Method Slow addition of indole to nitrosating mixture over 2 hours Maintains low indole concentration to prevent dimerization [1]
Atmosphere Under Argon Prevents formation of nitrogen oxide species (e.g., NO₂˙) [1]
Reported Yield Up to 99% (for indole) Isolated yield under optimal conditions [1]

The procedure flowchart outlines the key steps and critical control points:

f cluster_critical Critical Control Points Start Start: Indole Derivative Step1 Prepare nitrosating mixture: NaNO₂, HCl in DMF/Water Start->Step1 Step2 Cool mixture to 0°C (Under Argon atmosphere) Step1->Step2 CP1 Stoichiometry: Correct NaNO₂:HCl ratio Step3 Slowly add indole derivative over 2 hours Step2->Step3 CP2 Temperature: Maintain at 0°C Step4 Stir to complete reaction Step3->Step4 CP3 Addition Rate: Slow addition over 2 hrs CP4 Concentration: Low indole concentration Step5 Work-up and isolation Step4->Step5 Product Product: 1H-Indazole-3-carboxaldehyde Step5->Product

Troubleshooting Common Synthesis Issues

Based on the optimized study, here are some potential issues and solutions that could form the basis of your FAQs.

Problem Possible Cause Suggested Solution
Low Yield Rapid indole addition causing high local concentration [1] Ensure slow addition of indole (over ~2 hours) to nitrosating mixture [1]
Formation of Red-Colored Dimers Nucleophilic attack of indole on intermediate oxime [1] Implement reverse addition (indole to nitrosating mix) and maintain low temperature (0°C) [1]
Formation of Benzoic Acid Byproduct Excess HCl leading to reactive diazonium salt and decarboxylation [1] Adhere to optimal NaNO₂:HCl stoichiometry (8:2.7 equiv); avoid highly acidic conditions [1]
No Reaction Incorrect reagent stoichiometry or acidic conditions [1] Verify reagent quantities and pH; reaction fails under strong excess HCl [1]

Pharmaceutical Applications & Derivatives

This aldehyde is a versatile building block for synthesizing pharmaceutically relevant compounds, which underscores the importance of its efficient production.

  • Antimicrobial Agents: It serves as a precursor for synthesizing 3-substituted-1H-imidazol-5-yl-1H-indoles via the Van Leusen three-component reaction, which show potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) [2].
  • HIV-1 Integrase Inhibitors: The indole-2-carboxylic acid scaffold (which can be derived from the aldehyde) is a promising core for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs). These compounds chelate Mg²⁺ ions in the enzyme's active site [3].
  • Cannabinoid Receptor Modulators: Derivatives like indole-2-carboxamides are investigated as allosteric modulators for the CB1 receptor, a potential target for obesity, pain, and cardiovascular diseases [4].

Guidance for Further Scale-Up Development

The search results provide a strong foundation for lab-scale synthesis. For true industrial scale-up, I suggest you:

  • Deepen Process Chemistry Research: Focus on parameters crucial for larger batches, such as heat and mass transfer, mixing efficiency, solvent recovery, and waste stream management.
  • Investigate Alternative Routes: Explore other potential synthetic pathways to this compound that might be more amenable to large-scale, cost-effective production.
  • Consult Specialized Sources: Look into practical process chemistry resources and patents, which are more likely to contain detailed information on work-up, purification, and isolation procedures at scale.

References

3-bromo vs 2-bromo indole carbaldehyde reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Structural Positioning and Reactivity

The core difference lies in the position of the bromine atom on the indole ring, which significantly influences the molecule's electronic properties and reactive sites.

The table below summarizes the key characteristics of each isomer based on their structure:

Feature 2-Bromo-1H-indole-3-carbaldehyde 3-Bromo-1H-indole-2-carbaldehyde
IUPAC Name 2-Bromo-1H-indole-3-carbaldehyde [1] This compound [2]
Structure Bromine at C2, Aldehyde at C3 [1] Bromine at C3, Aldehyde at C2 [2]
Reactive Sites C3 (aldehyde), N1, C2–C3 π-bond [3] C2 (aldehyde), N1, C2–C3 π-bond [3]
Key Electronic Effect Bromine at C2 deactivates the typically nucleophilic C3 position. The C3 aldehyde is strongly electron-withdrawing. Bromine at C3 alters electronics of the C2 aldehyde and the C2–C3 bond.

A general reactivity map for the indole scaffold illustrates the four common reaction sites. The properties of substituents at these positions dictate the molecule's overall behavior.

G Indole Indole N1 Site 2: N1 (Nucleophilic) Indole->N1 Secondary Site C2 Site 3: C2 (Part of π-bond) Indole->C2 C3 Site 1: C3 (Inherently Nucleophilic) Indole->C3 Primary Site C2_N_Bond Site 4: C2-N Bond (Sigma Bond) Indole->C2_N_Bond

  • C3 is the inherently most nucleophilic site on an unsubstituted indole ring and is highly susceptible to electrophilic attack [3]. A bromine at C2 electronically deactivates this position.
  • The aldehyde group is a strong electron-withdrawing substituent. Its specific location (C2 or C3) will significantly alter the electron density across the entire ring system, modulating reactivity at all other sites.
  • These electronic effects mean that 2-bromo and 3-bromo indole carbaldehydes are not direct substitutes in synthesis. They are distinct building blocks that will undergo different sets of chemical transformations.

Experimental Contexts for Each Isomer

Here are specific experimental protocols from the literature that illustrate the distinct roles of these isomers.

1. 2-Bromoindole-3-carbaldehyde in Multicomponent Pyridine Synthesis

This protocol demonstrates the use of a 2-bromoindole-3-carbaldehyde as a reactant, where the aldehyde group is critical for condensation [4].

  • Reaction Type: One-pot, microwave-assisted multicomponent reaction.
  • Objective: Synthesis of 4-(3-indolyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine.
  • Key Reactant: Indole-3-carbaldehyde (the un-brominated analogue of 2-bromoindole-3-carbaldehyde, sharing the same reactive aldehyde at C3) [4].
  • Mechanism: The aldehyde at C3 participates in a condensation reaction with a ketone and malononitrile, followed by cyclization and oxidation.
  • Procedure:
    • Combine indole-3-carbaldehyde (2 mmol), 1-(4-methoxyphenyl)ethanone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol) in a dry flask.
    • Place the flask in a microwave reactor and irradiate for 7–9 minutes.
    • After cooling, wash the reaction mixture with ethanol (2 mL).
    • Purify the crude product by recrystallization from 95% ethanol to obtain the target pyridine derivative as colorless crystals in 86% yield [4].

2. 3-Bromoindole as a Functional Handle

While a specific protocol for 3-bromoindole-2-carbaldehyde was not located, its precursor—3-bromoindole—is a valuable intermediate. The diagram below outlines a common synthetic strategy that exploits the reactivity of the 3-bromo substituent.

G A 3-Bromoindole B Metal-Halogen Exchange (e.g., with iPrMgBr) A->B C 3-Indolyl Nucleophile B->C D Electrophile (E+) (e.g., DMF, Aldehydes) C->D Addition E Functionalized at C3 (e.g., 3-carbaldehyde, alcohols) D->E

  • Principle: The bromine at C3 can undergo metal-halogen exchange to generate a nucleophilic species at carbon. This organometallic intermediate can then react with various electrophiles.
  • Application: This is a classic method to install a formyl group (aldehyde) at C3, effectively synthesizing an indole-3-carbaldehyde derivative [4]. This highlights that 3-bromoindole is a precursor to a compound with the same functionalization as 2-bromoindole-3-carbaldehyde, but through a different synthetic route.

How to Approach a Direct Comparison

To objectively compare these isomers for your specific application:

  • Define the Reaction of Interest: The reactivity difference is entirely context-dependent. Identify whether you need the aldehyde to be the primary reactive site or if the bromine will be used for subsequent coupling (e.g., Suzuki, Sonogashira).
  • Consult Specialized Databases: Search platforms like Reaxys or SciFinder for reaction data. Queries like "2-bromoindole-3-carbaldehyde Suzuki coupling" versus "3-bromoindole-2-carbaldehyde Suzuki coupling" may yield direct yield comparisons.
  • Benchmark in Your System: If literature data is insufficient, design a small-scale controlled experiment, running the same target reaction with both isomers under identical conditions to measure yields and rates directly.

References

comparison indole-2-carbaldehyde vs indole-3-carbaldehyde bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

Bioactivity Profile of Indole-3-carbaldehyde (I3A)

The following table summarizes the experimentally demonstrated bioactivities of I3A.

Biological Activity / Disease Model Experimental System (In Vivo/In Vitro) Key Findings / Effects Proposed Mechanism of Action

| Atherosclerosis [1] [2] | In vivo: High-fat diet (HFD) fed ApoE-/- mice. In vitro: THP-1 human macrophage-derived foam cells. | Reduces plaque area; inhibits lipid accumulation; promotes anti-inflammatory M2 macrophage polarization; reduces IL-6, increases IL-10 [1]. Alleviates endothelial inflammation and oxidative stress [2]. | Activates Aryl Hydrocarbon Receptor (AhR), upregulating Nrf2/HO-1 antioxidant pathway; inhibits miR-1271-5p/HDAC9 signaling [1] [2]. | | Chronic Obstructive Pulmonary Disease (COPD) [3] | In vivo: Cigarette smoke (CS)-induced mouse model. In vitro: CSE-stimulated MH-S alveolar macrophage cells. | Alleviates bronchial obstruction and lung inflammation; reduces TNF-α, IL-1β, IL-6; decreases MMP2/MMP12 levels [3]. | Binds and activates AhR, inhibiting HDAC5/6, which suppresses NF-κB p65 phosphorylation and NLRP3 inflammasome activation [3]. | | Anti-inflammatory & Immunomodulatory [4] [3] | Various models including intestinal tract, skin, and central nervous system [4]. | Maintains mucosal reactivity; stimulates IL-22 production; regulates host-pathogen interaction [4]. | Functions as an exogenous ligand for the AhR [4] [3]. | | Antifungal Activity [4] [5] | In vitro and ecological studies. | Protects amphibians from chytridiomycosis; acts as a synergist with Jasmonic Acid (JA) against wheat powdery mildew (Blumeria graminis) [4] [5]. | Synergism mechanism with JA is not fully elucidated [5]. |

Detailed Experimental Protocols

For key experimental findings, here are the methodologies used in the cited research:

  • Protocol for In Vivo Atherosclerosis Model [2]:

    • Animal Model: ApoE-/- mice are fed a high-fat diet (HFD) to induce atherosclerosis.
    • Treatment: Mice are administered ICA (dosage and route can vary; one study used 5 mM in drinking water [3]).
    • Assessment: Plaque area is quantified in the whole aorta and aortic root (e.g., using Oil Red O staining). Plasma cytokine levels (e.g., CCL2) are measured by ELISA. Gene and protein expression in aortic tissues are analyzed.
  • Protocol for In Vitro Macrophage Lipid Accumulation [1]:

    • Cell Model: THP-1 human monocytes are differentiated into macrophages using PMA (phorbol 12-myristate 13-acetate).
    • Foam Cell Induction & Treatment: Differentiated macrophages are exposed to oxidized LDL (ox-LDL) to induce lipid accumulation and foam cell formation. Cells are co-treated with ICA.
    • Analysis: Lipid accumulation is measured (e.g., Oil Red O staining). Expression of cholesterol transporters (ABCA1, ABCG1), inflammatory markers, and miRNAs (e.g., miR-1271-5p) is analyzed via qPCR and Western blot.
  • Protocol for COPD In Vitro Model [3]:

    • Cell Model: MH-S murine alveolar macrophage cells are cultured.
    • Stimulation & Treatment: Cells are stimulated with Cigarette Smoke Extract (CSE) to induce inflammation. Cells are pre-treated or co-treated with I3A.
    • Analysis: Cell viability is assessed (CCK-8 assay). Levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) in supernatant are measured by ELISA. Protein expression and localization of pathway components (p65 NF-κB, HDACs, NLRP3) are analyzed via Western blot and immunofluorescence.

Key Signaling Pathway for I3A

The anti-inflammatory effects of I3A are primarily mediated through the Aryl Hydrocarbon Receptor (AhR), as illustrated below.

i3a_pathway I3A I3A AhR AhR I3A->AhR Activates Nrf2 Nrf2 AhR->Nrf2 Upregulates HDACs HDACs AhR->HDACs Inhibits HO1 HO1 Nrf2->HO1 Induces ROS ROS HO1->ROS Reduces NFkB NFkB HDACs->NFkB Activates NLRP3 NLRP3 NFkB->NLRP3 Promotes Inflamation Inflamation NFkB->Inflamation Induces NLRP3->Inflamation Enhances

This diagram shows the dual-pathway mechanism of I3A: it activates the antioxidant AhR-Nrf2-HO1 axis while simultaneously inhibiting the pro-inflammatory HDACs-NF-κB-NLRP3 axis [1] [2] [3].

References

Antibacterial Activity of Related Bromo-Indole Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Compound Class / Specific Compound Antibacterial Activity (MIC) Key Findings & Context
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole [1] 3aq: MIC = 3.9 µg/mL against C. albicans [1] A 5-bromo-indole derivative showing potent antifungal activity.
3-Substituted-1H-imidazol-5-yl-1H-indoles [2] Compound 3: Inactive (MIC >200 µg/mL against MRSA) [2] A 5-fluoro-indole derivative shown for structural comparison; halogen substitution alone does not guarantee activity.

Standard Protocols for Antibacterial Testing

The methodologies from the cited research provide a reliable framework for how MIC data is typically generated.

  • Broth Microdilution Method: This is the standard technique used in the studies [3] [2] [1]. It involves preparing a series of doubling dilutions of the test compound in a liquid growth medium (like Mueller-Hinton Broth) within microtiter plates. Each well is then inoculated with a standardized concentration of bacteria (e.g., 5 × 10⁵ CFU/mL). The MIC value is identified as the lowest concentration of the compound that completely prevents visible growth after incubation (typically 16-20 hours at 37°C) [3] [4].
  • Bacterial Strains: Evaluations are performed against standard reference strains and clinically relevant drug-resistant isolates. Common strains include:
    • Gram-positive: Staphylococcus aureus (ATCC 25923, ATCC 29213), Methicillin-Resistant S. aureus (MRSA, e.g., ATCC 43300, ATCC 33591), Enterococcus faecalis (ATCC 29212) [3] [2] [4].
    • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853) [3] [5].

The experimental workflow for determining MIC and establishing the mechanism of action, as described in the literature, can be visualized as follows:

G Start Start: Compound Synthesis & Characterization A1 In Vitro Susceptibility Testing (Broth Microdilution Assay) Start->A1 A2 Determine Minimum Inhibitory Concentration (MIC) A1->A2 B1 Cytotoxicity Assays (e.g., on HEK293 cells) A2->B1 B2 Hemolytic Activity Assays (on human red blood cells) A2->B2 C1 Resistance Frequency Study (Passage at sub-MIC) B1->C1 B2->C1 C2 Mechanism of Action Studies (Molecular Docking, Enzyme Inhibition) C1->C2 C3 In Vivo Efficacy Studies (e.g., Mouse Thigh Infection Model) C2->C3 End Lead Compound Identification C3->End

How to Proceed with Your Research

Since direct data is unavailable, here are practical steps you can take:

  • Screen the Compound Yourself: Given that it is commercially available [6], you can purchase it and conduct your own antibacterial screening using the standard broth microdilution method described above.
  • Explore Related Scaffolds: The promising activity of other complex indole derivatives [3] [1] [4] suggests that 3-bromo-1H-indole-2-carbaldehyde could be a valuable starting point for synthesizing new hybrid molecules. Your comparison guide could highlight its potential as a versatile chemical building block rather than as a direct therapeutic agent.

References

electronic effects bromine substitution indole bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

Electronic Effects and Mechanisms of Action

The incorporation of bromine, an electron-withdrawing atom, onto the indole ring induces several key electronic effects that explain its prevalence in bioactive compounds [1]:

  • Inductive Withdrawal and σ-Hole Bonding: Bromine's strong electron-withdrawing inductive effect (-I) reduces electron density on the ring. Furthermore, its large atomic radius allows it to form a region of positive electrostatic potential, known as a σ-hole, which can engage in favorable halogen bonding with electron-rich protein residues (e.g., carbonyl oxygen atoms) [2] [1].
  • Modulation of Molecular Properties: Bromination increases the compound's lipophilicity, which often improves membrane permeability. It also enhances metabolic stability by blocking sites of oxidative metabolism, leading to a longer duration of action [1].
  • Influence on Target Binding: The primary mechanism for boosting bioactivity is through direct, favorable interactions with target proteins. Co-crystallography studies with protein kinase CK2 have visually confirmed that bromine atoms form specific contacts within the enzyme's ATP-binding pocket, leading to a dramatic increase in inhibitory potency [2].

Position-Specific Bioactivity of Brominated Indoles

The bioactivity of brominated indoles is highly dependent on the position of the bromine substituent. The table below compares the documented effects at different ring positions.

Bromine Position Example Compound / Core Structure Key Documented Bioactivities Quantified Potency (IC50 or GI50)
C-5 Meridianin C [3] Kinase inhibition (CK1, CDK1), Antiproliferative, Anticancer, Antimalarial, Antidiabetic (GSK-3β inhibition) Varies by kinase and cell line; e.g., potent inhibition of specific kinases cited [3].
C-6 6-Bromo-1-Boc-brassinin [1] Selective anticancer activity, Apoptosis induction, Cell cycle arrest (G0/G1 phase) IC~50~ ~3.0–4.5 μM (across a panel of cancer lines); more potent than cisplatin [1].
C-2, C-3 (Fused Polycycle) MC11 (Tetrabromo-indenoindole) [2] Potent protein kinase CK2 inhibition, Antiproliferative (leukemic cell lines) IC~50~ = 16 nM (against CK2); significantly more potent than non-brominated lead (IC~50~ = 360 nM) [2].

Experimental Protocols for Evaluation

To assess the bioactivity of brominated indoles, researchers employ a suite of standardized experimental protocols.

  • Primary In Vitro Screening
    • Antiproliferative Assays: Cell viability is measured using colorimetric assays like the MTT assay after 72-hour exposure to test compounds. Results are expressed as IC50 or GI50 values [1].
    • Kinase Inhibition Assays: Compounds are tested for their ability to inhibit kinase activity using radioactive [γ-³²P]ATP or non-radioactive ELISA-based formats. The percentage inhibition at a single concentration or the IC50 value is determined [2].
  • Mechanism of Action Studies
    • Cell Cycle Analysis: Treated cells are stained with propidium iodide and analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases (e.g., sub-G0/G1 for apoptosis) [1].
    • Protein Crystallography: The gold standard for understanding binding interactions. The target protein (e.g., CK2α) is co-crystallized with the inhibitor, and the structure is solved to visualize atomic-level interactions, such as halogen bonds [2].
  • In Vivo and Pharmacokinetic Profiling
    • Pharmacokinetic (PK) Studies: Rats are administered the compound (e.g., 100 mg/kg orally), and blood is collected at serial time points. Plasma is analyzed using validated UHPLC-MS/MS to determine concentration-time profiles and calculate PK parameters like AUC, C~max~, T~max~, and t~1/2~ [3].
    • Metabolite Identification: Plasma samples are analyzed with high-resolution mass spectrometry (UHPLC/Q-TOF MS) to identify metabolites and propose major metabolic pathways, such as hydroxylation and glucuronidation [3].

The experimental workflow for evaluating a brominated indole compound from synthesis to mechanistic understanding can be summarized as follows:

G Start Start: Compound Evaluation Synth Chemical Synthesis Start->Synth Screen In Vitro Screening Synth->Screen Assay1 Antiproliferative Assay (MTT) Screen->Assay1 Assay2 Kinase Inhibition Assay Screen->Assay2 Mech Mechanism of Action MoA1 Cell Cycle Analysis (Flow Cytometry) Mech->MoA1 MoA2 Protein Binding (X-ray Crystallography) Mech->MoA2 PK In Vivo & PK Studies PK1 Rodent PK Study (UHPLC-MS/MS) PK->PK1 PK2 Metabolite ID (UHPLC/Q-TOF MS) PK->PK2 Assay1->Mech Active Assay2->Mech Active MoA1->PK Promising Candidate MoA2->PK Promising Candidate

Design Considerations for Brominated Indoles

When designing new brominated indole derivatives, several strategic factors can guide the process:

  • Strategic Halogen Placement: Target positions that are metabolic soft spots (e.g., C-5, C-6) to block oxidation and improve metabolic stability [3] [1].
  • Exploit Halogen Bonding: Design molecules so that the bromine atom is positioned to form a halogen bond with a key residue in the target protein's active site, as demonstrated with CK2 [2].
  • Manage Lipophilicity: While increased lipophilicity can enhance permeability, excessive lipophilicity can impair solubility and ADME properties. The number and position of bromine atoms must be balanced [1].

References

3-bromo-1H-indole-2-carbaldehyde cytotoxicity profile HEK293

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Data for Related Bromo-Indole Compounds

The table below summarizes the cytotoxicity findings for several brominated indole derivatives tested on HEK293 cells. Please note that these are different, though structurally similar, compounds.

Compound Name / Structure Cytotoxicity in HEK293 cells (CC₅₀) Key Structural Features
5-Bromometagenediindole B [1] IC₅₀ values ranged from 3.1 to 11.2 μM on various human cancer cell lines. Low cytotoxicity on noncancerous MCF10A cells. Brominated bisindole alkaloid
Indole-Imidazole Derivatives [2] [3] Many showed cytotoxicity (CC₅₀ ~5-27 µg/mL). The most active anti-MRSA compounds (26 and 32) showed >32 µg/mL, indicating low cytotoxicity. [2] 3-substituted-1H-imidazol-5-yl-1H-indole; some with halogen (Br, Cl) substitution

Experimental Protocol Context

The data for the indole-imidazole derivatives was generated using a standard cytotoxicity assay [2]:

  • Cell Line: HEK293 (human embryonic kidney cells)
  • Assay Type: Cytotoxicity assay measuring the concentration at which 50% of cells are killed (CC₅₀)
  • Reference Controls: Tamoxifen was used as a positive control (IC₅₀ 9 μg/mL)

How to Proceed Without Direct Data

Since quantitative data for your exact compound is not available in the published literature, consider these approaches to obtain the required information:

  • Consult Chemical Suppliers: Commercial suppliers of 3-bromo-1H-indole-2-carbaldehyde may have preliminary safety or toxicity data.
  • Perform Experimental Testing: Conduct your own cytotoxicity screening using standard protocols (e.g., MTT, MTS, or neutral red uptake assays) on HEK293 cells.
  • Explore Computational Predictions: Use in silico tools and QSAR models to predict toxicity based on the compound's structure, recognizing these are estimates that require experimental validation.

The experimental workflow for determining cytotoxicity can be summarized as follows:

G Start Start: Compound of Interest LitSearch Literature Search Start->LitSearch DataFound Data Available? LitSearch->DataFound ExpTest Experimental Testing DataFound->ExpTest No Result Cytotoxicity Profile DataFound->Result Yes ExpTest->Result CompModel Computational Modeling CompModel->Result

References

3-bromo-1H-indole-2-carbaldehyde hemolytic activity

Author: Smolecule Technical Support Team. Date: February 2026

Hemolytic Activity of Related Indole Derivatives

The table below summarizes the hemolytic activity data for several indole-imidazole hybrid compounds, which share structural similarities with your compound of interest. HC10 is the concentration causing hemolysis to 10% of red blood cells [1] [2].

Compound Name or Core Structure HC10 (μg/mL) Key Structural Features
Indole-Imidazole Hybrid 26 [1] [2] >32 3-substituted-1H-imidazol-5-yl-1H-indole
Indole-Imidazole Hybrid 32 [1] [2] >32 3-substituted-1H-imidazol-5-yl-1H-indole
Indole-Imidazole Hybrid 1 [1] [2] >32 3-substituted-1H-imidazol-5-yl-1H-indole
Positive Control (Melittin) [1] [2] 2.7 Natural peptide toxin

These findings suggest that the indole-imidazole hybrid scaffold shows minimal membrane-disrupting effects against human red blood cells up to at least 32 µg/mL.

Experimental Protocol for Hemolytic Assays

The methodology from the identified studies provides a reliable model for evaluating your compound [1] [2]:

G Start Collect Human Red Blood Cells (hRBCs) A Wash hRBCs and prepare 2% suspension in PBS Start->A B Incubate with test compound (for 1 hour at 37°C) A->B C Centrifuge mixture (to pellet intact cells) B->C D Measure hemoglobin release in supernatant (540 nm) C->D E Calculate % Hemolysis D->E NC Negative Control (PBS only) (0% hemolysis) PC Positive Control (Triton X-100 or Melittin) (100% hemolysis)

A Path Forward for Your Research

Since specific data on 3-bromo-1H-indole-2-carbaldehyde is not publicly available, here are concrete steps you can take:

  • Perform the Assay: Use the protocol above to test your specific compound. The required melittin is commercially available.
  • Consult Chemical Suppliers: Inquire with specialty chemical suppliers (e.g., Sigma-Aldrich, TCI Chemicals) for any unpublished safety data they may have.
  • Broaden Your Search: The promising safety profile of related indole scaffolds [1] [2] provides a strong rationale for investigating your compound.

References

Comparative Antiviral Activity of Indole Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the antiviral profiles of various synthetic and natural indole derivatives against key viral pathogens, including HIV, HCV, and Coronaviruses.

Table 1: Anti-HIV Activity of Indole Derivatives

Compound Name / Class Target / Mechanism Key Activity (EC₅₀ / IC₅₀) Selectivity Index (SI) / Notes Citation
Indolylarylsulfone 25 HIV-1 NNRTI EC₅₀ = 4.7 nM (Wild-type) SI = 5,183 [1]
Indolylarylsulfone 26 HIV-1 NNRTI EC₅₀ = 4.3 nM (Wild-type) SI = 7,083; active against mutant strains [1]
Indolylarylsulfone 29 HIV-1 RT Inhibitor EC₅₀ < 0.7 nM (NL4-3 WT strain) Effective against K103N & Y181C mutants [1]
Dioxolan Derivative 33 HIV-1 Integrase IC₅₀ = 0.2 μM (Strand Transfer) Active against mutant integrase [1]
Gardflorine A-C Multi-target (Computational) N/A (Theoretical study) Favorable binding to HIV-1 RT and IN [2]

Table 2: Anti-HCV & Anti-Coronavirus Activity of Indole Derivatives

Compound Name / Class Target Virus Key Activity (EC₅₀) Citation
Tetrahydroindole 3 HCV gt 1b & 2a EC₅₀ = 7.9 μM (gt 1b), 2.6 μM (gt 2a) [3]
Tetracyclic Indole 4 HCV (Multiple genotypes) EC₅₀ = 0.003 nM (gt 1a, 1b) [3]
Tetracyclic Indole 7 HCV (Multiple genotypes) EC₅₀ = 0.0007-0.008 nM [3]
Indolyl-twistenedione 1b SARS-CoV-2 EC₅₀ = 15.5 μM Protected cell monolayers from virus-induced death [4]
Indolyl-twistenedione 1h SARS-CoV-2 EC₅₀ = 8.7 μM CC₅₀ = 77.6 μM [4]
Arbidol (Umifenovir) Broad-spectrum (Influenza, RSV, SARS) Marketed Drug Entry/Fusion inhibitor [5]

Detailed Experimental Protocols

The experimental data cited in this guide were generated using standardized methodologies in antiviral research and computational chemistry.

1. In Vitro Antiviral Activity and Cytotoxicity Assays

  • Purpose: To evaluate the potency and safety of compounds in cell culture.
  • Typical Workflow:
    • Cell Culture: Use susceptible cell lines (e.g., A549-ACE2 for SARS-CoV-2, specific lines for HIV/HCV).
    • Viral Infection & Compound Treatment: Cells are infected with the virus and simultaneously treated with serial dilutions of the test compound.
    • Viral Propagation Quantification: After an incubation period (e.g., 48-72 hours), viral replication is measured. Common methods include:
      • Quantification of viral antigen via immunofluorescence or ELISA.
      • Measurement of viral RNA by RT-qPCR.
    • Cytotoxicity Assessment: Parallel to the antiviral assay, cell viability is measured using assays like MTT or MTS, which determine metabolic activity. Values like CC₅₀ (cytotoxic concentration for 50% of cells) are calculated.
    • Data Analysis: Dose-response curves are generated to determine EC₅₀ (effective concentration for 50% viral inhibition) and EC₉₀. The Selectivity Index (SI = CC₅₀ / EC₅₀) is calculated to gauge the compound's therapeutic window [2] [4].

2. Computational Molecular Docking and Modeling

  • Purpose: To predict the interaction between an indole derivative and a viral target protein at the atomic level, providing a rationale for its mechanism of action.
  • Typical Workflow:
    • Protein Preparation: The 3D crystal structure of the target protein (e.g., HIV-1 Reverse Transcriptase, PDB ID: 3MEG) is obtained from the Protein Data Bank (RCSB PDB). Water molecules and original ligands are often removed, and hydrogen atoms are added.
    • Ligand Preparation: The structure of the indole derivative is drawn or obtained and converted into a 3D model with minimized energy.
    • Docking Simulation: Using software like AutoDock Vina, the ligand is flexibly docked into the active site of the protein. The algorithm generates multiple binding poses and scores them based on binding affinity (kcal/mol).
    • Analysis: The best poses are visualized (e.g., using Discovery Studio Visualizer) to analyze key interactions like hydrogen bonding, π-π stacking, and hydrophobic contacts with specific amino acid residues [2] [1].

3. Density Functional Theory (DFT) Calculations

  • Purpose: To understand the electronic properties of indole derivatives, which influence their reactivity and biological activity.
  • Methodology: Quantum chemical calculations are performed at a defined level of theory, commonly B3LYP/6-311++G(d,p). Key parameters calculated include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE) between them, which correlates with chemical stability [2].

The following diagram illustrates the core workflow for evaluating antiviral indole derivatives, integrating both experimental and computational approaches:

G cluster_in_vitro In Vitro Experimental Pathway cluster_in_silico In Silico Computational Pathway InitCell Cell Culture & Viral Infection Treat Treatment with Indole Derivatives InitCell->Treat AssayViral Viral Replication Quantification Assay Treat->AssayViral AssayTox Cytotoxicity Assay (MTT) Treat->AssayTox CalcEC Calculate EC₅₀ / EC₉₀ AssayViral->CalcEC CalcCC Calculate CC₅₀ AssayTox->CalcCC CalcSI Calculate Selectivity Index (SI) CalcEC->CalcSI CalcCC->CalcSI Output Comprehensive Antiviral Profile CalcSI->Output PrepProtein Prepare Target Protein (PDB) Dock Molecular Docking Simulation PrepProtein->Dock PrepLigand Prepare Indole Ligand PrepLigand->Dock DFT DFT Calculations (FMO, NBO) PrepLigand->DFT Analyze Analyze Binding Pose & Affinity Dock->Analyze Analyze->Output Start Indole Derivative Start->InitCell Start->PrepLigand

Key Structure-Activity Relationship (SAR) Insights

  • N-Substitution is Critical: In anti-HCV tetrahydroindoles, N-benzyl substitution was found to be crucial for high activity. Replacing this with non-aromatic groups led to a significant drop in potency [3].
  • Halogenation Enhances Potency: For HIV-1 integrase inhibitors, incorporating a bromine (Br) atom on the indole ring resulted in superior strand transfer inhibitory activity (IC₅₀ = 0.2 μM), as its size allows for optimal interactions within the enzyme's pocket [1].
  • Stereochemistry Matters: In the case of chiral indolyl-twistenediones, a remarkable distinction in antiviral activity was observed between the two enantiomers, highlighting the critical role of 3D structure in target interaction for these complex cage-shaped compounds [4].

Conclusion

Indole derivatives demonstrate significant and broad-spectrum antiviral potential. The comparative data shows that minor structural modifications can drastically enhance potency and selectivity against specific viruses like HIV and HCV. The emergence of novel classes, such as indolyl-twistenediones active against SARS-CoV-2, further expands the chemical space for antiviral discovery. The integration of classical virology assays with modern computational modeling provides a powerful framework for the rational design of next-generation indole-based antiviral agents.

References

SAR of halogenated indole carbaldehydes antimicrobial activity

Author: Smolecule Technical Support Team. Date: February 2026

Alternative Information on Indole Antimicrobials

While specific data on halogenated indole carbaldehydes is unavailable, the search results confirm that indole is a privileged scaffold in antimicrobial drug discovery [1] [2]. Many studies focus on indole derivatives hybridized with other pharmacophores, such as triazoles or thiadiazoles, rather than on carbaldehydes specifically [2] [3].

The experimental data below for various indole derivatives against different microbial strains illustrates the kind of SAR information often explored, though it does not pertain to carbaldehydes.

Table 1: Example Antimicrobial Activity of Various Indole Derivatives [3] This table shows Minimum Inhibitory Concentration (MIC) values for different structural classes. Lower MIC values indicate greater potency.

Compound Code Indole Core Substituent Linked Moiety MIC against S. aureus (µg/mL) MIC against MRSA (µg/mL) MIC against E. coli (µg/mL) MIC against C. krusei (µg/mL)
2h - 1,3,4-Thiadiazole 6.25 12.5 25 12.5
3d - 1,2,4-Triazole 6.25 6.25 25 6.25
1c 5-Br, 6-F Hydrazinecarbothioamide 12.5 25 25 12.5
1h 5-Br, 6-Cl Hydrazinecarbothioamide 12.5 25 25 12.5
Ciprofloxacin - (Reference drug) 0.39 0.78 0.09 -
Fluconazole - (Reference drug) - - - 50

Experimental Protocols in Antimicrobial Screening

The methodologies from general indole antimicrobial research can serve as a reference for the types of experiments used to generate SAR data. Here is a common workflow for evaluating the activity of new indole derivatives:

G Start Prepare Test Compounds A Dissolve compounds in 12.5% DMSO to 200 µg/mL stock Start->A B Prepare serial dilutions in test broth A->B D Inoculate broth dilutions with microorganisms B->D C Prepare microorganism suspensions (0.5 McFarland standard) C->D E Incubate: Bacteria: 37°C for 24h Fungi: 25°C for 48h D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Standard strains from collections like the American Type Culture Collection (ATCC) are typically used [3]. The core measurement is the Minimum Inhibitory Concentration (MIC), determined as the lowest concentration of a compound that completely prevents visible growth of the microorganism [3].

References

3-bromo-1H-indole-2-carbaldehyde molecular docking studies

Author: Smolecule Technical Support Team. Date: February 2026

Docking Studies of Related Bromo-indole Derivatives

Compound Structure Biological Target Key Docking Findings (Binding Energy) Biological Activity Experimental Validation
Chalcone-based indole-pyrimidine (with 5-bromo indole moiety) [1] Not explicitly stated (anticancer target) Docking performed; specific binding energy for bromo-derivative not reported [1] Excellent anticancer activity (IC₅₀: 0.01±0.005 µM) [1] Anticancer activity confirmed via MTT assay [1]
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) [2] (p)ppGpp synthetase (RelA/SpoT homolog) Binding energy: -5.13 kcal/mol [2] Potent antibacterial (MIC: 0.98 µg/mL vs MRSA); Antiproliferative [2] Antibacterial and cytotoxic activity confirmed [2]
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole (with 5-bromo substitution, 3aq) [3] (p)ppGpp synthetases, FtsZ protein, Pyruvate kinase Docking performed against three targets; specific energy not detailed [3] Potent antimicrobial (MIC: <1 µg/mL vs S. aureus; 3.9 µg/mL vs C. albicans) [3] Antimicrobial and antibiofilm activity confirmed [3]

Detailed Experimental Protocols

Here are the standard methodologies employed in the docking studies cited, which are common across the field.

Molecular Docking Protocol

The following workflow outlines the general steps for computational molecular docking:

G Start Start Docking Study PrepTarget 1. Target Protein Preparation Start->PrepTarget PrepLigand 2. Ligand Preparation PrepTarget->PrepLigand Grid 3. Grid Box Definition PrepLigand->Grid DockingRun 4. Docking Execution Grid->DockingRun Analysis 5. Pose Analysis & Scoring DockingRun->Analysis Validation 6. Experimental Validation Analysis->Validation

  • Target Preparation: The 3D structure of the target protein (e.g., enzyme) is obtained from a database like the Protein Data Bank (PDB). This structure is then "prepared" by removing water molecules, adding hydrogen atoms, and assigning correct bond orders [2] [3].
  • Ligand Preparation: The 3D structure of the small molecule (e.g., the indole derivative) is drawn or obtained and energetically minimized to find its most stable conformation [2].
  • Docking Execution: The ligand is virtually "docked" into the binding site of the protein target using software such as AutoDock Vina or similar tools. This process generates multiple potential binding poses [2] [3].
  • Analysis & Scoring: Each generated pose is ranked using a scoring function that estimates the binding affinity, typically reported in kcal/mol (e.g., -5.13 kcal/mol). The best pose is analyzed for specific molecular interactions, such as hydrogen bonds, halogen bonds, and pi-pi stacking [2] [3].
Biological Activity Assays

To validate the docking predictions, the following experimental assays are typically conducted:

  • Anticancer Activity: The MTT assay is used to determine a compound's ability to kill cancer cells (e.g., PC3, MCF-7), reported as an IC₅₀ value (concentration that inhibits 50% of cell growth) [1].
  • Antimicrobial Activity: The Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of a compound that prevents visible growth of bacteria or fungi [2] [3].
  • Antibiofilm Activity: Compounds are tested for their ability to inhibit the formation or disrupt established biofilms of pathogens like S. aureus [3].

Interpretation and Future Directions

While data on your exact compound of interest is limited, the studies on related structures provide a strong foundation:

  • Bromo-substitution is significant: The presence of a bromine atom on the indole ring, particularly at the 5-position, is a common feature in many active compounds, likely influencing binding affinity and selectivity [1] [2] [3].
  • Promising dual activities: Several bromo-indoles show potent antimicrobial (including anti-MRSA and anti-biofilm) as well as anticancer activities, making them interesting candidates for multi-target drug development [2] [3].
  • Target diversity: These compounds interact with a range of targets, including enzymes involved in bacterial stress response ((p)ppGpp synthetases) [2] [3], cell division (FtsZ) [3], and energy metabolism (pyruvate kinase) [3].

To find more specific information, I suggest you:

  • Search specialized databases: Query the Protein Data Bank (PDB) or the PubChem BioAssay database using the compound's canonical SMILES string.
  • Perform an in silico study: If resources allow, you can initiate a molecular docking project specifically for 3-bromo-1H-indole-2-carbaldehyde against your target of interest.

References

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Dates

Last modified: 08-17-2023

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